Safingol Hydrochloride
Description
See also: Safingol (has active moiety).
Properties
CAS No. |
139755-79-6 |
|---|---|
Molecular Formula |
C18H40ClNO2 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |
InChI Key |
BEHHCQFBLOARIX-APTPAJQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
Other CAS No. |
139755-79-6 |
Synonyms |
2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |
Origin of Product |
United States |
Foundational & Exploratory
Safingol Hydrochloride: A Deep Dive into its Anticancer Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Safingol Hydrochloride (L-threo-dihydrosphingosine) is a synthetic sphingolipid analogue that has garnered significant interest in oncology for its multi-faceted mechanism of action against cancer cells. Primarily recognized as a potent inhibitor of Protein Kinase C (PKC) and a putative inhibitor of Sphingosine Kinase 1 (SphK1), Safingol disrupts key signaling pathways crucial for cancer cell proliferation, survival, and drug resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Safingol's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
Safingol's efficacy in cancer therapy stems from its ability to modulate multiple cellular processes, primarily through the inhibition of key kinases and the subsequent impact on downstream signaling cascades.
Inhibition of Protein Kinase C (PKC)
Safingol acts as a specific inhibitor of PKC, a family of serine/threonine kinases that are pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis.[1] By competitively binding to the regulatory domain of PKC, Safingol prevents its activation, thereby attenuating downstream signaling pathways that promote cancer cell growth and survival.[2]
Inhibition of Sphingosine Kinase 1 (SphK1)
Safingol is also a putative competitive inhibitor of SphK1, an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[3][4] The balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. By inhibiting SphK1, Safingol shifts this balance towards apoptosis by decreasing the levels of S1P.[3][4]
Induction of Apoptosis
A primary outcome of Safingol treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through both PKC and SphK1 inhibition, leading to the activation of pro-apoptotic machinery. Studies have shown that Safingol can induce apoptosis in various cancer cell lines, and significantly potentiates the apoptotic effects of conventional chemotherapeutic agents like Mitomycin C.[1][5] This pro-apoptotic effect appears to be independent of the p53 tumor suppressor status of the cancer cells.[1]
Induction of Autophagy
In addition to apoptosis, Safingol has been demonstrated to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[6][7] This autophagic response is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[7] While autophagy can sometimes promote cell survival, in the context of Safingol treatment, it is often associated with a non-apoptotic form of cell death.[6]
Generation of Reactive Oxygen Species (ROS)
Safingol treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[6] The resulting oxidative stress can lead to cellular damage and contribute to cell death, primarily through necrosis.[6] The generation of ROS appears to be a key mediator of Safingol-induced cytotoxicity and autophagy.[6]
Quantitative Data on Safingol's Effects
The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| SK-GT-5 | Gastric Cancer | Not specified for cytotoxicity; 50 µM used for apoptosis studies | - | - |
| MKN-74 | Gastric Cancer | Not specified for cytotoxicity; 50 µM used for apoptosis studies | - | - |
| MDA-MB-231 | Breast Cancer | Not specified, but effects seen at 2-10 µM | 48 | 7-AAD Staining |
| HT-29 | Colon Cancer | Not specified, but effects seen at 2-10 µM | 48 | 7-AAD Staining |
| H295R | Adrenocortical Carcinoma | 5 | 72 | Viability Assay |
| JIL-2266 | Adrenocortical Carcinoma | 4 | 72 | Viability Assay |
| MUC-1 | Adrenocortical Carcinoma | 3 | 72 | Viability Assay |
| TVBF-7 | Adrenocortical Carcinoma | 8 | 72 | Viability Assay |
Table 2: Effect of this compound on Apoptosis and Cell Viability
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) | % Reduction in Cell Viability (Mean ± SD) |
| SK-GT-5 | Safingol (50 µM) | 2 ± 1 | - |
| SK-GT-5 | Mitomycin C (5 µg/mL) | 18 ± 1 | - |
| SK-GT-5 | Safingol + Mitomycin C | 39 ± 1 | - |
| MKN-74 | Safingol (50 µM) | 8 ± 3 | - |
| MKN-74 | Mitomycin C (5 µg/mL) | 40 ± 4 | - |
| MKN-74 | Safingol + Mitomycin C | 83 ± 4 | - |
| H295R | Safingol (5 µM) | - | 52.30 ± 32.51 |
| JIL-2266 | Safingol (4 µM) | - | 51.96 ± 58.91 |
| MUC-1 | Safingol (3 µM) | - | 30.38 ± 20.90 |
| TVBF-7 | Safingol (8 µM) | - | 51.52 ± 57.50 |
Table 3: Effect of this compound on Caspase Activity
| Cell Line | Treatment | % Increase in Caspase 3/7 Activity (Mean ± SD) |
| H295R | Safingol (7.5 µM) | 146.73 ± 197.5 |
| JIL-2266 | Safingol (4 µM) | 141.6 ± 68.8 |
| MUC-1 | Safingol (5 µM) | 38.20 ± 61.6 |
| TVBF-7 | Safingol (8 µM) | 250.14 ± 258.6 |
Signaling Pathways Affected by this compound
Safingol's primary targets, PKC and SphK1, are upstream regulators of major signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: Inhibition of Protein Kinase C (PKC) by this compound.
References
- 1. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. style | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of reactive oxygen species and autophagy in safingol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
L-threo-dihydrosphingosine (Safingol): A Technical Guide to its Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-dihydrosphingosine, also known as safingol, is a synthetic stereoisomer of the endogenous sphinganine. Initially investigated as a protein kinase C (PKC) inhibitor, its mechanism of action is now understood to be more complex, involving the modulation of critical signaling pathways that regulate cell fate. This technical guide provides an in-depth overview of the signaling pathways modulated by L-threo-dihydrosphingosine, its impact on cellular processes such as apoptosis and autophagy, and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] The balance between pro-apoptotic sphingolipids, such as ceramide, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), is critical for maintaining cellular homeostasis and is often dysregulated in diseases like cancer.[1] L-threo-dihydrosphingosine (safingol) is a synthetic sphingolipid analog that has garnered significant interest for its anti-cancer properties.[2][3] This document serves as a comprehensive resource on the signaling mechanisms of safingol, providing detailed information for researchers and drug developers.
Core Signaling Pathways of L-threo-dihydrosphingosine
L-threo-dihydrosphingosine exerts its cellular effects by modulating several key signaling pathways. Its primary modes of action are through the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase (SphK), which in turn affects downstream pathways like the PI3K/Akt/mTOR and MAPK/ERK cascades.
Inhibition of Protein Kinase C (PKC)
L-threo-dihydrosphingosine was first identified as an inhibitor of PKC.[3][4] It competitively binds to the regulatory domain of PKC, preventing its activation.[4] PKC is a family of serine/threonine kinases that are central to many signal transduction pathways, and their aberrant activation is often implicated in tumorigenesis.[4]
Figure 1: L-threo-dihydrosphingosine inhibits Protein Kinase C.
Inhibition of Sphingosine Kinase (SphK)
L-threo-dihydrosphingosine is also a potent competitive inhibitor of Sphingosine Kinase (SphK), with a Ki of approximately 5 µM.[5] SphK is the enzyme responsible for phosphorylating sphingosine to produce the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[5] By inhibiting SphK, safingol disrupts the balance of the "sphingolipid rheostat," leading to a decrease in S1P levels and a potential increase in pro-apoptotic ceramide.[1][5]
Figure 2: L-threo-dihydrosphingosine inhibits Sphingosine Kinase.
Modulation of PI3K/Akt/mTOR and MAPK/ERK Pathways
The inhibition of PKC and SphK by L-threo-dihydrosphingosine has downstream consequences on other major signaling pathways. It has been shown to inhibit the phosphorylation of critical components of the PI3K/Akt/mTOR pathway, including Akt and p70S6k, as well as the MAPK/ERK pathway.[6] These pathways are central regulators of cell growth, proliferation, and survival, and their inhibition contributes to the anti-cancer effects of safingol.[6][7]
Figure 3: Downstream pathway modulation by L-threo-dihydrosphingosine.
Cellular Effects of L-threo-dihydrosphingosine
The modulation of the aforementioned signaling pathways by L-threo-dihydrosphingosine results in significant cellular effects, primarily the induction of apoptosis and autophagy.
Induction of Apoptosis
L-threo-dihydrosphingosine has been shown to induce apoptosis in various cancer cell lines.[8][9] This programmed cell death is often accompanied by DNA fragmentation and the activation of caspases.[9][10] The pro-apoptotic effects of safingol are linked to its ability to alter the expression of Bcl-2 family proteins, such as decreasing the levels of anti-apoptotic Bcl-xL and increasing the levels of pro-apoptotic Bax.[10][11]
Induction of Autophagy
In addition to apoptosis, L-threo-dihydrosphingosine can induce autophagy, a process of cellular self-digestion.[6][12] Interestingly, this induction of autophagy by safingol appears to be ceramide-independent and is instead linked to its inhibition of PKC and the PI3K pathway.[6][12] In some cancer cell lines, autophagy is the predominant mechanism of cell death induced by safingol.[6]
Quantitative Data
The following tables summarize the quantitative data available for L-threo-dihydrosphingosine's activity.
Table 1: Inhibitory Concentrations of L-threo-dihydrosphingosine
| Target | IC50 / Ki | Cell Line / System | Reference |
| Protein Kinase C (PKC) | IC50 = 40 µM | In vitro | [13] |
| Sphingosine Kinase (SphK) | Ki ≈ 5 µM | In vitro | [5] |
Table 2: Effects of L-threo-dihydrosphingosine on Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| HCT116 (Colon Cancer) | Dose-dependent increase in ceramide | 1 to 12 µM | [14] |
| HCT116 (Colon Cancer) | 17±2% autophagy induction | 12 µM | [14] |
| Human promyelocytic leukemia HL-60 | Apoptosis induction | - | [10] |
| Androgen-independent human prostatic carcinoma DU-145 | Apoptosis induction, suppression of Bcl-xL | - | [10] |
| HER2-positive breast cancer cells | Synergistic antiproliferative effect with 2'-nitroflavone | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protein Kinase C (PKC) Activity Assay
This protocol is adapted from commercially available radioactive kinase assay kits.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
L-threo-dihydrosphingosine (inhibitor)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, lipid activator, and either the inhibitor (L-threo-dihydrosphingosine) or ADB (for control).
-
Add the PKC enzyme preparation (25-100ng purified enzyme or 10-200µg protein from immunoprecipitate) to the reaction mixture.
-
Initiate the reaction by adding the diluted [γ-³²P]ATP mixture.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by spotting a 25µl aliquot onto the center of a numbered P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Sphingosine Kinase (SphK) Activity Assay
This protocol is based on a rapid, non-chromatographic method.
Materials:
-
Purified SphK enzyme or cell lysate
-
D-erythro-sphingosine (substrate)
-
L-threo-dihydrosphingosine (inhibitor)
-
[γ-³³P]ATP
-
SphK reaction buffer (e.g., 32.5 mM HEPES pH 7.5, 0.005% BRIJ 35, 5 µM MgCl₂, 0.5 mM EGTA)
-
96-well FlashPlates®
-
Microplate scintillation counter
Procedure:
-
In a 96-well FlashPlate®, prepare the reaction mixture containing SphK buffer, D-erythro-sphingosine, and the inhibitor (L-threo-dihydrosphingosine) or control vehicle.
-
Add the SphK enzyme preparation (e.g., 2 µg of protein from cell lysate).
-
Initiate the reaction by adding [γ-³³P]ATP (e.g., 250 µM, 0.7 µCi per well).
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Wash the plates twice with phosphate-buffered saline.
-
Measure the bound radionuclide (representing the phosphorylated product) using a microplate scintillation counter.
Assessment of Autophagy by Acridine Orange Staining and Flow Cytometry
Materials:
-
Cultured cells treated with L-threo-dihydrosphingosine
-
Acridine Orange (1 mg/ml stock solution in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with L-threo-dihydrosphingosine for the desired time. Include untreated and positive controls.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS and add Acridine Orange to a final concentration of 1 µg/ml.
-
Incubate the cells at 37°C for 15 minutes in the dark.
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in PBS for immediate analysis by flow cytometry.
-
Analyze the green (cytoplasm and nucleus) and red (acidic vesicular organelles) fluorescence. An increase in the red/green fluorescence intensity ratio indicates an increase in autophagy.[15]
Western Blot for LC3 and Phosphorylated Proteins
Materials:
-
Cell lysates from L-threo-dihydrosphingosine-treated cells
-
SDS-PAGE gels (e.g., 4-20% gradient for LC3)
-
PVDF membrane (0.2 µm for LC3)
-
Primary antibodies (e.g., anti-LC3, anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine protein concentration.
-
Load equal amounts of protein (e.g., 40 µ g/lane ) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. For LC3, the conversion from LC3-I to the faster-migrating lipidated form, LC3-II, is indicative of autophagy induction.[16]
Figure 4: A generalized workflow for studying L-threo-dihydrosphingosine.
Therapeutic Potential and Clinical Studies
L-threo-dihydrosphingosine (safingol) has been investigated in clinical trials as an anti-cancer agent, often in combination with conventional chemotherapy.[5] A phase I clinical trial of safingol in combination with cisplatin in patients with advanced solid tumors demonstrated that the combination was safe and tolerable.[2][5] The study also showed evidence of target inhibition with a dose-dependent reduction in plasma S1P levels.[5] The recommended phase 2 dose was determined to be 840 mg/m² of safingol and 60 mg/m² of cisplatin every 3 weeks.[5] These findings support the further clinical development of safingol as a potential therapeutic agent.
Conclusion
L-threo-dihydrosphingosine is a multi-targeted agent that disrupts key signaling pathways involved in cancer cell proliferation and survival. Its ability to inhibit both PKC and SphK, leading to the induction of apoptosis and autophagy, makes it a promising candidate for cancer therapy. This technical guide has provided a comprehensive overview of its mechanisms of action, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from treatment with this agent.
References
- 1. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trial of intravenous fenretinide (4-HPR) plus safingol in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine induces apoptosis in androgen-independent human prostatic carcinoma DU-145 cells by suppression of bcl-X(L) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
An In-Depth Technical Guide on Safingol Hydrochloride's Role in Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Safingol (L-threo-dihydrosphingosine) is a synthetic stereoisomer of the endogenous sphinganine.[1] As a key modulator of sphingolipid metabolism, it primarily functions as a competitive inhibitor of both Sphingosine Kinase (SphK) and Protein Kinase C (PKC).[1][2][3][4] This dual inhibitory action disrupts the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), making Safingol a compound of significant interest in oncology and cell signaling research. By inhibiting SphK, Safingol blocks the phosphorylation of sphingosine to S1P, leading to a decrease in circulating S1P levels and a potential accumulation of sphingosine and, subsequently, ceramide.[5] Its inhibition of PKC isoforms interferes with numerous downstream signaling pathways involved in cell proliferation and survival.[1] This guide provides a comprehensive overview of Safingol's mechanism of action, its quantitative effects on key metabolic enzymes, detailed experimental protocols for its study, and visualizations of its role in cellular pathways.
Introduction to Sphingolipid Metabolism
Sphingolipid metabolism is a complex network of interconnected pathways that produce a variety of bioactive lipids crucial for cellular structure and signaling. A central concept in this field is the "sphingolipid rheostat," which describes the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P).[6] This balance is largely regulated by the enzyme Sphingosine Kinase (SphK), which catalyzes the conversion of sphingosine to S1P.[7] An upregulation of SphK is observed in numerous cancers and is linked to tumor growth, chemoresistance, and poor patient prognosis.[7] Consequently, inhibitors of this pathway, such as Safingol Hydrochloride, are valuable tools for research and potential therapeutic agents.
Mechanism of Action of this compound
Safingol, chemically known as L-threo-dihydrosphingosine, exerts its biological effects primarily through the competitive inhibition of two key enzyme families:
-
Sphingosine Kinase (SphK): As a sphingosine analog, Safingol competitively inhibits SphK1 and SphK2, the two known isoforms of the enzyme.[4][7] This inhibition prevents the ATP-dependent phosphorylation of sphingosine, thereby blocking the formation of S1P.[7][8] This action is critical as it shifts the sphingolipid rheostat towards an accumulation of pro-apoptotic precursors. Clinical studies have demonstrated that administration of Safingol leads to a dose-dependent reduction in plasma S1P levels.[5]
-
Protein Kinase C (PKC): Safingol is also a potent inhibitor of several PKC isoforms, including PKCα, PKCβ-I, PKCδ, and PKCε.[1][4] It competitively binds to the regulatory domain of PKC, interfering with downstream signaling cascades that govern cell proliferation, differentiation, and survival.[9] The inhibition of both PKC and SphK pathways contributes to Safingol's potent anti-proliferative and pro-autophagic effects in tumor cells.[1]
Despite its non-natural stereochemistry, Safingol can be metabolized by cells. It is primarily N-acylated to form L-threo-dihydroceramide, which, unlike its natural counterpart, is not readily desaturated and tends to accumulate or be converted into dihydrosphingomyelin.[10]
Quantitative Data: Inhibitory Activity
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported inhibitory values for Safingol and related sphingosine analogs.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| D,L-threo-dihydrosphingosine (Safingol) | Sphingosine Kinase (general) | ~10 | Also a potent PKC inhibitor.[4][7] |
| N,N-dimethylsphingosine (DMS) | Sphingosine Kinase (general) | ~5 | Non-selective for SphK isoforms.[7] |
Note: Specific IC50 values can vary depending on the assay conditions, enzyme source (SphK1 vs. SphK2), and substrate concentrations.
Key Experimental Protocols
This section provides detailed methodologies for assessing the impact of this compound on sphingolipid metabolism.
In Vitro Sphingosine Kinase (SphK) Activity Assay
This protocol is designed to measure the direct inhibitory effect of Safingol on SphK activity using a purified enzyme source.
Objective: To determine the IC50 of Safingol for SphK1 or SphK2.
Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the substrate sphingosine, producing radiolabeled S1P. The amount of radioactive S1P formed is inversely proportional to the inhibitory activity of the compound being tested.[11]
Materials:
-
Recombinant human SphK1 or SphK2 enzyme.
-
D-erythro-sphingosine (substrate).
-
[γ-³³P]ATP.[11]
-
This compound.
-
SphK reaction buffer (e.g., 20 mM Tris-Cl pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, etc.).[12]
-
96-well FlashPlates® or similar scintillation proximity assay plates.[11]
-
Microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the SphK reaction buffer.
-
Reaction Setup: In a 96-well plate, combine the SphK enzyme, sphingosine substrate, and varying concentrations of Safingol.
-
Initiation: Start the reaction by adding [γ-³³P]ATP to each well (e.g., to a final concentration of 250 µM).[11]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes).[11]
-
Termination and Washing: Stop the reaction and wash the plates twice with phosphate-buffered saline (PBS) to remove unbound radiolabel.[11]
-
Detection: Measure the bound radionuclide corresponding to the generated S1P using a microplate scintillation counter.[11]
-
Data Analysis: Plot the scintillation counts against the logarithm of the Safingol concentration. Use non-linear regression analysis to calculate the IC50 value.
Cellular Ceramide and S1P Level Measurement
This protocol outlines the procedure for quantifying changes in intracellular sphingolipid levels in response to Safingol treatment.
Objective: To measure the effect of Safingol on the ceramide/S1P rheostat in a cellular context.
Principle: Cells are treated with Safingol, after which lipids are extracted. The levels of specific sphingolipids (ceramide, sphingosine, S1P) are then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][13]
Materials:
-
This compound.
-
Cell culture medium and supplements.
-
Lipid extraction solvents (e.g., methanol, chloroform).
-
Internal standards for each lipid class to be quantified.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 2-24 hours).[12]
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Lipid Extraction: Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure. Add internal standards prior to extraction to correct for sample loss.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the different lipid species using a suitable chromatography column and detect them using the mass spectrometer in a selected reaction monitoring (SRM) mode.[14]
-
Quantification: Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard. Normalize the results to total protein or cell number.
Visualizations: Pathways and Workflows
Sphingolipid Metabolism and Safingol's Points of Inhibition
Caption: Safingol inhibits SphK, shifting the balance from pro-survival S1P to pro-apoptotic precursors.
Experimental Workflow for Cellular Sphingolipid Analysis
Caption: Workflow for quantifying cellular sphingolipid changes after Safingol treatment.
Logical Diagram of Safingol's Dual Inhibitory Mechanism
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. Safingol | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safingol Hydrochloride: A Technical Guide on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safingol, the synthetic L-threo stereoisomer of endogenous D-erythro-sphinganine, has emerged as a significant molecule in cancer research.[1][2] Initially identified as a potent inhibitor of protein kinase C (PKC), further studies have elucidated its role as a competitive inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of Safingol Hydrochloride. It details its mechanism of action, focusing on the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to autophagic cell death in solid tumor cells.[1][2] This document also summarizes key quantitative data from preclinical and clinical studies and provides detailed experimental protocols for its synthesis and biological evaluation.
Discovery and Background
Safingol, chemically known as (2S,3S)-2-amino-1,3-octadecanediol, is a saturated derivative of sphingosine.[4][5] Its development was driven by the growing understanding of the role of sphingolipid metabolites in cellular signaling.[6] The sphingolipid pathway involves a delicate balance between pro-apoptotic molecules like ceramide and pro-survival molecules like sphingosine-1-phosphate (S1P).[3][6] Sphingosine kinase (SphK) is the enzyme responsible for the phosphorylation of sphingosine to S1P, and its upregulation has been linked to cancer progression and poor prognosis.[7][8][9]
Safingol was identified as a potent inhibitor of both PKC and SphK.[1][10] Its ability to modulate these key enzymes makes it a promising candidate for cancer therapy, particularly in combination with conventional chemotherapeutic agents.[3][4][7]
Chemical Synthesis
The synthesis of Safingol (L-threo-dihydrosphingosine) has been approached through various stereoselective methods. One practical, large-scale synthesis involves the Henri reaction (a nitroaldol reaction) between hexadecanal and 2-nitroethanol, followed by catalytic hydrogenation and resolution of the resulting racemic mixture.[11][12] Other strategies include divergent syntheses starting from vinyl epoxides or biomimetic routes from serine.[13][14][15][16]
Representative Synthesis Protocol: Henri Reaction and Resolution
This protocol is adapted from a reported practical synthesis of L-threo-dihydrosphingosine.[11][12]
Step 1: Synthesis of dl-threo-2-Nitro-1,3-octadecanediol
-
To a suitable reaction vessel, add 1-hexadecanal and nitroethanol in the presence of a base like triethylamine.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 48 hours.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in an appropriate solvent (e.g., tert-butyl methyl ether) and wash with dilute acid (e.g., 5% HCl).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Recrystallize the crude product from a mixture of ether and pentane to isolate the dl-threo-2-nitro-1,3-octadecanediol.
Step 2: Hydrogenation to dl-threo-dihydrosphingosine
-
Dissolve the dl-threo-2-nitro-1,3-octadecanediol in a suitable solvent such as ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation with hydrogen gas at atmospheric pressure until the reaction is complete (monitored by TLC or other suitable methods).
-
Filter off the catalyst and concentrate the filtrate to obtain the racemic dl-threo-dihydrosphingosine.
Step 3: Resolution of the Racemic Mixture
-
The resolution of the racemic mixture can be achieved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts.
-
Fractional crystallization of the diastereomeric salts allows for the separation of the desired L-threo diastereomer.
-
The purified diastereomeric salt is then treated with a base (e.g., Na2CO3) to liberate the free L-threo-dihydrosphingosine (Safingol).
Step 4: Formation of this compound
-
Dissolve the purified Safingol base in a suitable solvent.
-
Add a stoichiometric amount of hydrochloric acid to precipitate the this compound salt.
-
Collect the precipitate by filtration and dry under vacuum.
Mechanism of Action
Safingol exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1][3]
Inhibition of Protein Kinase C (PKC)
Safingol is a competitive inhibitor of PKC, binding to the regulatory phorbol-binding domain.[4][10] PKC isoforms are involved in various cellular processes, including cell proliferation and survival. By inhibiting PKC, Safingol can disrupt these signaling pathways, contributing to its anti-tumor effects.[1][10]
Inhibition of Sphingosine Kinase (SphK)
Safingol is a potent competitive inhibitor of SphK, with a reported Ki of approximately 5 µM.[3] By inhibiting SphK, Safingol prevents the conversion of sphingosine to the pro-survival molecule S1P.[3][9] This shifts the cellular balance towards pro-apoptotic ceramide, although studies have shown that Safingol's induction of autophagy can be ceramide-independent.[17][18]
Induction of Autophagy
A key mechanism of Safingol-induced cell death is the induction of autophagy, a process of cellular self-digestion.[1][2] This is in contrast to many conventional chemotherapeutics that primarily induce apoptosis. Safingol-induced autophagy is mediated through the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.[1][17]
The inhibition of PKC and the PI3K/Akt/mTOR pathway by Safingol leads to the de-repression of the autophagic machinery.[1][2] This results in the formation of autophagosomes and subsequent lysosomal degradation of cellular components, ultimately leading to cell death.
Signaling Pathways
The following diagram illustrates the central role of Safingol in modulating key signaling pathways.
Caption: Safingol inhibits SphK and PKC, leading to downstream inhibition of pro-survival pathways and induction of autophagy.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of Safingol
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Viability) | ~12 ± 1 µM | HCT-116 | [2] |
| IC50 (Colony Formation) | ~14 ± 1 µM | HCT-116 | [2] |
| Ki (SphK) | ~5 µM | Rat Kidney SphK | [3] |
| IC50 (PKC) | 37.5 µM (enzymatic activity) | Purified Rat Brain PKC | |
| IC50 (PKCα) | 40 µM | Human PKCα |
Table 2: Phase I Clinical Trial Data (Safingol in Combination with Cisplatin)
| Parameter | Value | Notes | Reference |
| Maximum Tolerated Dose (MTD) | Safingol 840 mg/m² + Cisplatin 60 mg/m² | Every 3 weeks | [3][19] |
| Dose-Limiting Toxicities (DLT) - Safingol | Hepatic enzyme elevation | Reversible | [3][19] |
| Dose-Limiting Toxicities (DLT) - Cisplatin | Fatigue, hyponatremia | [19] | |
| Achieved Plasma Concentration (at or near MTD) | > 20 µmol/L | Maintained ≥ 5 µmol/L for 4 hours | [19] |
| Best Response | Stable disease in 6 patients | Average 3.3 months | [19] |
Experimental Protocols
PKC Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of Safingol on PKC.
-
Prepare PKC Enzyme: Purify PKC from a suitable source (e.g., rat brain) or use a commercially available recombinant PKC isoform.
-
Prepare Substrate: Use a suitable PKC substrate, such as histone H1 or a synthetic peptide, and [γ-³²P]ATP.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol (or a phorbol ester like PMA) to activate PKC.
-
Inhibition Assay:
-
Add varying concentrations of Safingol (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the PKC enzyme and the substrate/[γ-³²P]ATP mixture.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Quantification:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each Safingol concentration and determine the IC50 value.
Autophagy Detection by Acridine Orange Staining
This protocol describes a method to quantify the formation of acidic vesicular organelles, a hallmark of autophagy.
-
Cell Culture: Plate cells (e.g., HCT-116) in a suitable culture dish and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Safingol or a vehicle control for the desired time period (e.g., 24 hours).
-
Staining:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add medium containing acridine orange (final concentration ~1 µg/mL) and incubate for 15-30 minutes at 37°C.
-
-
Microscopy/Flow Cytometry:
-
Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. The cytoplasm and nucleus of healthy cells will fluoresce bright green, while acidic autophagic vacuoles will fluoresce bright red or orange.
-
Flow Cytometry: Trypsinize the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the green (e.g., FL1) and red (e.g., FL3) fluorescence. An increase in red fluorescence indicates an increase in autophagic vacuoles.
-
-
Data Analysis: Quantify the percentage of cells exhibiting red fluorescence or the mean red fluorescence intensity to assess the level of autophagy.
The following diagram outlines the general workflow for assessing Safingol-induced autophagy.
Caption: Experimental workflow for the detection and quantification of Safingol-induced autophagy in cancer cells.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting key signaling pathways involved in cell survival and proliferation. Its ability to induce autophagic cell death, both as a single agent and in combination with other chemotherapeutics, provides a unique therapeutic strategy. The data summarized in this guide, along with the detailed protocols, offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of Safingol and other modulators of the sphingolipid pathway.
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Safingol | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Partial inhibition of multidrug resistance by safingol is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Identification and Validation of Safingol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safingol Hydrochloride (L-threo-dihydrosphingosine hydrochloride) is a synthetic stereoisomer of sphinganine that has demonstrated potent anti-cancer properties. As a modulator of critical cellular signaling pathways, its primary molecular targets have been identified as Protein Kinase C (PKC) and Sphingosine Kinase (SphK). This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its mechanism of action, effects on downstream signaling cascades, and the experimental methodologies employed to elucidate its biological function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
Safingol, the L-threo-stereoisomer of endogenous sphinganine, is a lysosphingolipid that acts as a competitive inhibitor of key enzymes involved in cell growth, proliferation, and survival. Its hydrochloride salt is the form commonly used in research and clinical investigations. Early studies identified Safingol as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of numerous cellular processes. More recent research has also established Safingol as an inhibitor of Sphingosine Kinase (SphK), the enzyme responsible for phosphorylating sphingosine to the pro-proliferative signaling molecule sphingosine-1-phosphate (S1P). By inhibiting these targets, Safingol disrupts the delicate balance of cellular signaling, leading to the induction of autophagy and potentiation of chemotherapy-induced apoptosis.
Target Identification
The identification of PKC and SphK as the primary targets of this compound has been the result of a combination of biochemical assays and cellular studies.
Protein Kinase C (PKC) Inhibition
Safingol was initially characterized as a PKC inhibitor that competitively interacts with the regulatory phorbol binding domain of the enzyme. This interaction prevents the binding of diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms, thereby inhibiting their kinase activity.
Sphingosine Kinase (SphK) Inhibition
Further investigations revealed that Safingol also acts as a competitive inhibitor of Sphingosine Kinase, with a particular affinity for SphK1. By blocking the active site of SphK, Safingol prevents the phosphorylation of sphingosine, leading to a decrease in the cellular levels of the pro-survival lipid, S1P. This inhibition shifts the cellular "sphingolipid rheostat" towards an accumulation of pro-apoptotic ceramides.
Target Validation
The roles of PKC and SphK as the key mediators of Safingol's cellular effects have been validated through a series of experiments, including the use of small interfering RNA (siRNA) to specifically knockdown the expression of these target proteins.
Studies have shown that the suppression of specific PKC isoforms, such as PKCδ and PKCε, using siRNA can induce autophagy in a manner similar to Safingol treatment, though not to the same extent. Combining siRNA-mediated depletion of PKCε with a PI3K inhibitor resulted in a level of autophagy comparable to that induced by Safingol alone, confirming that both pathways are critical and independent contributors to its mechanism of action.
Signaling Pathways Modulated by this compound
Safingol's inhibition of PKC and SphK leads to the modulation of several downstream signaling pathways critical for cell fate decisions.
Inhibition of the PI3K/Akt/mTOR Pathway
Safingol has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including Akt, p70S6 kinase (p70S6K), and ribosomal protein S6 (rS6). This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism through which Safingol exerts its anti-cancer effects.
Induction of Autophagy
A hallmark of Safingol's cellular activity is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This is a direct consequence of its inhibitory effects on both PKC and the PI3K/Akt/mTOR pathway.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets.
Table 1: Inhibition of Protein Kinase C (PKC) by Safingol
| PKC Isoform | IC50 (µM) | Cell Line/System | Reference |
| Rat Brain PKC (total) | 37.5 (enzymatic activity) | Purified enzyme | [1] |
| Rat Brain PKC (total) | 31 ([³H]PDBu binding) | Purified enzyme | [1] |
| Human PKCα | 40 | MCF-7 DOXR cells | [1] |
| PKCβ-I | Inhibited | HCT-116 cells | [2] |
| PKCδ | Inhibited | HCT-116 cells | [2] |
| PKCε | Inhibited | HCT-116 cells | [2] |
Table 2: Inhibition of Sphingosine Kinase (SphK) by Safingol
| SphK Isoform | Ki (µM) | Method | Reference |
| SphK | ~5 | Competitive inhibition | [3] |
| SphK1 | - | - | - |
| SphK2 | - | Substrate | [4] |
Note: Specific Ki values for SphK1 and SphK2 are not consistently reported in the literature, with some studies suggesting Safingol acts as a substrate for SphK2.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.
Protein Kinase C (PKC) Inhibition Assay (Representative Protocol)
This protocol is a generalized representation based on common methods for assessing PKC inhibition.
-
Reagents:
-
Purified recombinant human PKC isoforms (e.g., PKCα, β, δ, ε)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Lipid activator solution (phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
-
Procedure: a. Prepare a reaction mixture containing kinase buffer, lipid activator solution, and the PKC substrate peptide. b. Add varying concentrations of this compound or vehicle control to the reaction mixture. c. Pre-incubate for 10 minutes at 30°C. d. Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKC enzyme. e. Incubate the reaction for 15-30 minutes at 30°C. f. Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. g. Wash the phosphocellulose papers extensively with wash buffer to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. i. Calculate the percentage of PKC inhibition for each Safingol concentration and determine the IC50 value.
Sphingosine Kinase (SphK) Inhibition Assay (Representative Protocol)
This protocol is a generalized representation based on common methods for assessing SphK inhibition.
-
Reagents:
-
Recombinant human SphK1 or SphK2
-
Sphingosine
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 15 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Chloroform/Methanol/HCl (100:200:1, v/v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
-
Procedure: a. Prepare a reaction mixture containing kinase buffer and sphingosine. b. Add varying concentrations of this compound or vehicle control to the reaction mixture. c. Pre-incubate for 10 minutes at 37°C. d. Initiate the kinase reaction by adding [γ-³²P]ATP and the recombinant SphK enzyme. e. Incubate the reaction for 30-60 minutes at 37°C. f. Stop the reaction by adding chloroform/methanol/HCl. g. Extract the lipids and spot the organic phase onto a silica gel TLC plate. h. Develop the TLC plate using the appropriate solvent system to separate sphingosine-1-phosphate from sphingosine and ATP. i. Visualize the radiolabeled sphingosine-1-phosphate by autoradiography and quantify the spot intensity using densitometry. j. Calculate the percentage of SphK inhibition for each Safingol concentration and determine the Ki value.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Culture and Treatment: a. Plate cells (e.g., HCT-116) and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for the desired time points.
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phosphorylated forms of Akt (Ser473), p70S6K (Thr389), or other proteins of interest overnight at 4°C. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Strip the membrane and re-probe with antibodies against the total forms of the respective proteins to confirm equal loading.
Autophagy Detection by Acridine Orange Staining
-
Cell Culture and Treatment: a. Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Staining: a. Wash cells with PBS and stain with acridine orange (1 µg/mL in PBS) for 15 minutes at 37°C in the dark.
-
Microscopy: a. Wash the cells with PBS and mount the coverslips on glass slides. b. Visualize the cells using a fluorescence microscope. The cytoplasm and nucleus of healthy cells will fluoresce green, while acidic vesicular organelles (AVOs), indicative of autophagy, will fluoresce bright red.
Target Validation using siRNA (Representative Protocol for HCT-116 cells)
This protocol is a generalized representation for siRNA-mediated knockdown.
-
siRNA and Transfection Reagent:
-
Use pre-designed and validated siRNAs targeting the gene of interest (e.g., PKCε) and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
-
Transfection Procedure: a. One day before transfection, seed HCT-116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. b. On the day of transfection, dilute the siRNA in serum-free medium (e.g., Opti-MEM). c. In a separate tube, dilute the transfection reagent in serum-free medium. d. Combine the diluted siRNA and diluted transfection reagent and incubate for 5 minutes at room temperature to allow for complex formation. e. Add the siRNA-lipid complexes to the cells. f. Incubate the cells for 24-72 hours.
-
Validation of Knockdown and Phenotypic Analysis: a. After the incubation period, harvest the cells and validate the knockdown of the target protein by Western blotting or qRT-PCR. b. Treat the transfected cells with this compound and assess the phenotypic outcome of interest (e.g., autophagy induction) to determine if the effect is dependent on the knocked-down target.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling relationships.
References
Methodological & Application
Application Notes and Protocols for Safingol Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol Hydrochloride, the L-threo enantiomer of dihydrosphingosine, is a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1][2][3] It competitively binds to the regulatory phorbol-binding domain of PKC.[3] Safingol has demonstrated anti-cancer properties by inducing apoptosis and autophagy in various cancer cell lines.[4] Furthermore, it has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential use in combination therapies. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key enzyme families: Protein Kinase C (PKC) and Sphingosine Kinases (SphK1 and SphK2).[4][5]
-
PKC Inhibition: Safingol acts as a competitive inhibitor of PKC, binding to its regulatory domain.[3] PKC is a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and survival. By inhibiting PKC, Safingol can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis.[4]
-
Sphingosine Kinase (SphK) Inhibition: Safingol also inhibits SphK1 and SphK2.[5][6] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation.[5] Inhibition of SphK by Safingol leads to a decrease in S1P levels and an accumulation of sphingosine, which can promote apoptosis.[5]
The dual inhibition of PKC and SphK pathways by Safingol ultimately shifts the cellular balance towards apoptosis and autophagy, making it an agent of interest for cancer therapy.[4][5]
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibition of Protein Kinase C (PKC)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic Activity) | 37.5 µM | Purified Rat Brain PKC | [7] |
| IC50 (3H-phorbol dibutyrate binding) | 31 µM | Purified Rat Brain PKC | [7] |
| IC50 (Human PKCα) | 40 µM | Overexpressed in MCF-7 DOXR cells | [7] |
Table 2: Effects on Cell Viability and Apoptosis
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Viability | H295R | 5 µM | 52.30% reduction | [5] |
| Cell Viability | JIL-2266 | 4 µM | 51.96% reduction | [5] |
| Cell Viability | MUC-1 | 3 µM | 30.38% reduction | [5] |
| Cell Viability | TVBF-7 | 8 µM | 51.52% reduction | [5] |
| Apoptosis | SK-GT-5 | 50 µM | 2% +/- 1% of cells | |
| Apoptosis (with Mitomycin C) | SK-GT-5 | 50 µM | 39% +/- 1% of cells | |
| Apoptosis | MKN-74 | 50 µM | 8% +/- 3% of cells | |
| Apoptosis (with Mitomycin C) | MKN-74 | 50 µM | 83% +/- 4% of cells | |
| Apoptosis (Caspase 3/7 activity) | H295R | 7.5 µM | 146.73% increase | [5] |
| Apoptosis (Caspase 3/7 activity) | JIL-2266 | 4 µM | 141.6% increase | [5] |
| Apoptosis (Caspase 3/7 activity) | MUC-1 | 5 µM | 38.20% increase | [5] |
| Apoptosis (Caspase 3/7 activity) | TVBF-7 | 8 µM | 250.14% increase | [5] |
Experimental Protocols
Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from a non-radioactive, ELISA-based PKC kinase activity assay.[8][9]
Materials:
-
PKC Substrate Microtiter Plate
-
Active PKC enzyme
-
This compound
-
Kinase Assay Dilution Buffer
-
ATP
-
Phospho-specific Substrate Antibody
-
Anti-Rabbit IgG: HRP Conjugate
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions. Dilute this compound to the desired concentrations in Kinase Assay Dilution Buffer.
-
Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.
-
Reaction Setup:
-
Add 30 µL of diluted this compound or vehicle control to the appropriate wells.
-
Add 30 µL of diluted active PKC enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding 30 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by emptying the wells.
-
Antibody Incubation:
-
Wash the wells with Wash Buffer.
-
Add 60 µL of Phospho-specific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add 60 µL of Anti-Rabbit IgG: HRP Conjugate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells.
-
Add 60 µL of TMB Substrate to each well and incubate in the dark for 30-60 minutes.
-
Add 20 µL of Stop Solution to each well.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound compared to the vehicle control.
Sphingosine Kinase (SphK) Activity Assay
This protocol is based on a fluorescent assay using NBD-labeled sphingosine.[5]
Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine
-
This compound
-
Reaction Buffer (containing 0.05% Triton X-100)
-
ATP
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute this compound to the desired concentrations in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following to a final volume of 20 µL:
-
Recombinant SphK enzyme
-
NBD-sphingosine (e.g., 10 µM final concentration)
-
This compound or vehicle control
-
-
Initiation: Initiate the reaction by adding ATP (e.g., 1 mM final concentration).
-
Measurement: Immediately begin monitoring the change in fluorescence in real-time using a fluorescence plate reader (e.g., Ex/Em = 550/584 nm).
-
Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of SphK inhibition for each concentration of this compound compared to the vehicle control.
Cell Viability - MTT Assay
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[6][7][10][11]
Figure 2: General workflow for an MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
-
Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay - Annexin V Staining
This protocol uses Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[1][4]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In Vivo Administration of Safingol Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Safingol Hydrochloride in various mouse models, detailing its mechanism of action, formulation, and application in preclinical cancer research. The included protocols offer step-by-step guidance for conducting experiments to evaluate the therapeutic potential of Safingol.
Introduction to this compound
Safingol, the L-threo isomer of dihydrosphingosine, is a potent competitive inhibitor of sphingosine kinase 1 (SphK1).[1][2] SphK1 is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and angiogenesis. By inhibiting SphK1, Safingol disrupts the balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, leading to an accumulation of ceramides and subsequent induction of apoptosis and autophagy in cancer cells.[3] Safingol has also been shown to induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[3] Its potential as an anti-cancer agent, particularly in combination with other chemotherapeutics, is an active area of research.[2][4]
Data Presentation: Efficacy of Safingol in Mouse Models
The following tables summarize the quantitative data from studies utilizing this compound in mouse models of cancer.
Table 1: Efficacy of Safingol in a Syngeneic Breast Cancer Mouse Model
| Mouse Model | Treatment Group | Dosage and Schedule | Primary Outcome | Result |
| LM3 Syngeneic Breast Cancer (BALB/c mice) | Vehicle | - | Tumor Volume | - |
| 2'-nitroflavone (2'NF) | 0.7 mg/kg, three times per week for two weeks | Tumor Volume | 38% reduction (p<0.05) | |
| Safingol | 0.5 mg/kg, three times per week for two weeks | Tumor Volume | No significant effect | |
| 2'NF + Safingol | 0.7 mg/kg 2'NF + 0.5 mg/kg Safingol, three times per week for two weeks | Tumor Volume | ~80% reduction (p<0.0001) |
Data extracted from a study on the synergistic effect of Safingol and 2'-nitroflavone.[5][6]
Table 2: Efficacy of Liposomal Safingol in a Human AML Xenograft Mouse Model
| Mouse Model | Treatment Group | Dosage and Schedule | Primary Outcome | Result |
| U937 Human AML Xenograft (SCID mice) | Free Safingol | Not specified | Median Survival | 23 days |
| Liposomal Safingol | Not specified | Median Survival | 31 days |
Data from a study on a novel liposomal formulation of Safingol for acute myeloid leukemia.[7]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol is adapted from a formulation used in a clinical trial and is suitable for preclinical research.[2] Due to Safingol's low water solubility, a lipid-based emulsion is recommended.[7]
Materials:
-
This compound
-
Egg Phospholipids (e.g., Lipoid 80)
-
Dextrose
-
Lactic Acid
-
Water for Injection (WFI)
-
Normal Saline (0.9% NaCl)
-
Sterile vials
-
Sonicator
-
0.22 µm sterile filter
Procedure:
-
Prepare the Emulsion Concentrate:
-
In a sterile vial, combine the following per mL of final concentrate:
-
2 mg this compound
-
20 mg Egg Phospholipids
-
45.4 mg Dextrose
-
1.2 mg Lactic Acid
-
Add WFI to bring to the desired volume.
-
-
-
Emulsification:
-
Vortex the mixture vigorously.
-
Sonicate the mixture until a homogenous, translucent emulsion is formed. The sonication time and power will need to be optimized based on the specific equipment.
-
-
Sterile Filtration:
-
Sterile-filter the emulsion concentrate through a 0.22 µm filter into a sterile vial.
-
-
Final Dilution:
-
Immediately before administration, dilute the emulsion concentrate with normal saline to the final desired concentration (e.g., 1 mg/mL or lower depending on the required dose and injection volume).[2]
-
Protocol 2: In Vivo Administration of Safingol in a Syngeneic Breast Cancer Mouse Model
This protocol is based on a study using the LM3 murine mammary carcinoma cell line in BALB/c mice.[1][5][6][8]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
LM3 murine mammary carcinoma cells
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30G needles
-
Prepared this compound solution
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture LM3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/100 µL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
-
Safingol Administration:
-
Administer this compound (e.g., 0.5 mg/kg) via intravenous (tail vein) or intraperitoneal injection three times per week for two weeks. The injection volume should be adjusted based on the mouse's weight (typically 100-200 µL).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity (see Protocol 4).
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 3: In Vivo Administration of Liposomal Safingol in a Human AML Xenograft Mouse Model
This protocol is for establishing a human acute myeloid leukemia (AML) xenograft model and treating with a liposomal formulation of Safingol.[7][9]
Materials:
-
Immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old
-
Human AML cell line (e.g., U937)
-
Sterile PBS
-
1 mL syringes with 27-30G needles
-
Liposomal Safingol formulation (can be prepared using the thin-film hydration method followed by extrusion)[10][11]
Procedure:
-
Cell Preparation:
-
Culture U937 cells in appropriate media.
-
Harvest and wash the cells, then resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
-
Xenograft Implantation:
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously into the tail vein of each mouse.
-
-
Treatment:
-
Administer the liposomal Safingol formulation intravenously at the desired dose and schedule. The specifics will need to be optimized for the model and formulation.
-
-
Monitoring:
-
Monitor the mice for signs of disease progression (e.g., weight loss, hind limb paralysis) and treatment-related toxicity.
-
Monitor survival as the primary endpoint.
-
Protocol 4: Monitoring Toxicity of Safingol Administration
It is crucial to monitor for potential toxicities during in vivo studies with Safingol. Preclinical and clinical studies have indicated potential for hemolysis and hepatotoxicity.[2][7][12]
Procedures:
-
General Health Monitoring:
-
Observe the mice daily for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Record body weight at least twice a week. Significant weight loss (>15-20%) can be a sign of toxicity.
-
-
Hemolysis Monitoring:
-
Visually inspect urine for any reddish or brownish discoloration, which could indicate hemoglobinuria due to hemolysis.
-
At the end of the study, or if toxicity is suspected, collect blood for a complete blood count (CBC) to assess red blood cell parameters.
-
-
Hepatotoxicity Monitoring: [13][14]
-
At the end of the study, collect blood via cardiac puncture for serum chemistry analysis.
-
Measure liver enzyme levels, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevated levels are indicative of liver damage.
-
Harvest the liver and fix in 10% neutral buffered formalin for histopathological analysis (H&E staining) to look for signs of necrosis, inflammation, or other abnormalities.
-
Visualizations
Safingol's Mechanism of Action
Caption: Safingol inhibits SphK1, leading to apoptosis and ROS production.
General Experimental Workflow for In Vivo Safingol Studies
Caption: Workflow for in vivo evaluation of Safingol in mouse models.
Logical Relationship of Safingol's Cellular Effects
Caption: Cellular effects of Safingol leading to tumor inhibition.
References
- 1. Breast cancer mouse model [bio-protocol.org]
- 2. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicina - SYNERGISTIC IN VIVO ANTITUMOR EFFECT OF 2'-NITROFLAVONE AND SAFINGOL COMBINATION - CONICET [bicyt.conicet.gov.ar]
- 6. Medicina - Synergistic in vivo antitumor effect of 2?-nitroflavone and safingol combination - CONICET [bicyt.conicet.gov.ar]
- 7. In vivo efficacy of a novel liposomal formulation of safingol in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal codelivery of a synergistic combination of bioactive lipids in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining a Dose-Response Curve for Safingol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol hydrochloride, the L-threo-stereoisomer of dihydrosphingosine, is a potent inhibitor of Protein Kinase C (PKC) and a putative inhibitor of sphingosine kinase (SphK).[1][2][3][4][5][6][7] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[7] By competitively interacting with the regulatory phorbol binding domain of PKC, Safingol can modulate these pathways, making it a compound of interest in cancer research.[6] It has been shown to induce autophagy and cell death in solid tumor cells.[5] This application note provides detailed protocols for determining the dose-response curve of this compound in a cancer cell line and for assessing its inhibitory effect on PKC activity.
Experimental Principles
To determine the dose-response curve, a cell viability assay is employed to measure the proportion of viable cells after treatment with varying concentrations of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.
To confirm the mechanism of action, a Protein Kinase C (PKC) activity assay is performed. This assay measures the phosphorylation of a specific substrate by PKC. The inhibitory effect of this compound is quantified by measuring the decrease in PKC activity in the presence of the compound.
Experimental Workflow
Caption: Experimental workflow for determining the dose-response curve and PKC inhibition of this compound.
Detailed Protocols
Protocol 1: Cell Viability (MTT) Assay
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HT-29)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[8]
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Protein Kinase C (PKC) Activity Assay
Materials:
-
Cells treated with and without this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC Assay Kit (e.g., non-radioactive ELISA-based kit)
-
This compound
-
ATP
-
Microplate reader
Procedure:
-
Culture and treat cells with desired concentrations of this compound as in the cell viability assay.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Follow the manufacturer's instructions for the PKC assay kit. Typically, this involves the following steps: a. Add a defined amount of protein lysate to wells pre-coated with a PKC-specific substrate. b. Add different concentrations of this compound to the respective wells to determine its direct inhibitory effect. c. Initiate the kinase reaction by adding ATP. d. Incubate for the recommended time and temperature to allow for phosphorylation of the substrate. e. Detect the phosphorylated substrate using a specific antibody and a secondary detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of PKC inhibition for each this compound concentration relative to the untreated control.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of Cancer Cells to this compound
| Safingol HCl (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.05 | 0.06 | 84.0 |
| 2 | 0.88 | 0.05 | 70.4 |
| 5 | 0.63 | 0.04 | 50.4 |
| 10 | 0.38 | 0.03 | 30.4 |
| 25 | 0.15 | 0.02 | 12.0 |
| 50 | 0.08 | 0.01 | 6.4 |
| 100 | 0.05 | 0.01 | 4.0 |
Table 2: Inhibition of PKC Activity by this compound
| Safingol HCl (µM) | Mean Signal (Arbitrary Units) | Standard Deviation | PKC Activity (%) | PKC Inhibition (%) |
| 0 (Control) | 5000 | 250 | 100 | 0 |
| 1 | 4500 | 220 | 90 | 10 |
| 5 | 3750 | 180 | 75 | 25 |
| 10 | 2500 | 150 | 50 | 50 |
| 25 | 1250 | 100 | 25 | 75 |
| 50 | 500 | 50 | 10 | 90 |
| 100 | 250 | 30 | 5 | 95 |
Signaling Pathway
Caption: Simplified signaling pathway of this compound's inhibitory action.
Conclusion
This application note provides a comprehensive guide for researchers to determine the dose-response curve of this compound and to confirm its inhibitory effect on Protein Kinase C. The detailed protocols and data presentation guidelines will facilitate the accurate assessment of Safingol's biological activity in various cell-based models. The provided IC50 values from the dose-response curve are crucial for designing subsequent mechanistic studies and for the development of Safingol as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safingol - AdisInsight [adisinsight.springer.com]
- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safingol A cell-permeable and reversible lyso-sphingolipid protein kinase C (PKC) inhibitor that competitively interacts at the regulatory phorbol binding domain of PKC. | 15639-50-6 [sigmaaldrich.com]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunofluorescence Staining Following Safingol Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol Hydrochloride, a synthetic L-threo-stereoisomer of sphinganine, is a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1][2] Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, has made it a compound of significant interest in cancer research and drug development.[1] Immunofluorescence (IF) is a powerful technique to visualize the subcellular effects of Safingol treatment, allowing for the qualitative and quantitative analysis of protein localization, expression, and the induction of cellular processes like autophagy and apoptosis.
These application notes provide detailed protocols for immunofluorescence staining of cells treated with this compound, guidance on data interpretation, and a summary of expected quantitative outcomes based on published research.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from studies utilizing immunofluorescence to assess the effects of this compound on cellular endpoints.
Table 1: Induction of Autophagy in HCT-116 Colon Cancer Cells
| Treatment Group | Concentration | Duration | Percentage of Cells with >3 GFP-LC3 Puncta (Mean ± SD) |
| Control (ND Media) | - | 2 hours | 5% ± 3% |
| This compound | 9 µM | 2 hours | 50% ± 10% |
| This compound | 12 µM | 2 hours | 83% ± 5% |
Data extracted from Coward et al., 2009.
Table 2: Induction of Apoptosis in Gastric Cancer Cells
| Cell Line | Treatment Group | Concentration | Duration | Percentage of Apoptotic Cells (Mean ± SD) |
| SK-GT-5 | Safingol Alone | 50 µM | Not Specified | 2% ± 1% |
| SK-GT-5 | Mitomycin C Alone | 5 µg/mL | Not Specified | 18% ± 1% |
| SK-GT-5 | Safingol + Mitomycin C | 50 µM + 5 µg/mL | Not Specified | 39% ± 1% |
| MKN-74 | Safingol Alone | 50 µM | Not Specified | 8% ± 3% |
| MKN-74 | Mitomycin C Alone | 5 µg/mL | Not Specified | 40% ± 4% |
| MKN-74 | Safingol + Mitomycin C | 50 µM + 5 µg/mL | Not Specified | 83% ± 4% |
Apoptosis was quantified by fluorescence microscopy of nuclear chromatin condensation in cells stained with Hoechst-33258. Data extracted from Schwartz et al., 1997.[2]
Experimental Protocols
This section provides a detailed, generalized protocol for immunofluorescence staining of adherent cells treated with this compound. Optimization may be required for different cell lines, antibodies, and specific experimental conditions.
Materials and Reagents
-
Cell Culture: Adherent cells grown on sterile glass coverslips in appropriate culture medium.
-
This compound: Prepare stock solution in an appropriate solvent (e.g., DMSO) and dilute to final working concentrations in culture medium.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.
-
Primary Antibody: Specific to the target of interest, diluted in blocking buffer.
-
Secondary Antibody: Fluorophore-conjugated antibody specific to the host species of the primary antibody, diluted in blocking buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Antifade mounting medium.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Protocol Steps
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to each well to cover the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images and perform quantitative analysis (e.g., fluorescence intensity, object counting) using appropriate image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase (SphK). This leads to downstream modulation of critical signaling pathways involved in cell survival, proliferation, and autophagy.
Caption: Safingol inhibits PKC and SphK, leading to reduced cell proliferation and survival, and induction of autophagy and apoptosis.
Experimental Workflow for Immunofluorescence Analysis
The following diagram outlines the key steps in an immunofluorescence experiment to assess the effects of this compound.
Caption: A stepwise workflow for conducting immunofluorescence experiments after this compound treatment.
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis Induction by Safingol Hydrochloride Using Flow Cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol Hydrochloride, a synthetic L-threo isomer of dihydrosphingosine, is a potent inhibitor of several key signaling molecules, including Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1).[1][2] Its ability to modulate critical cellular pathways has positioned it as a compound of interest in cancer research, particularly for its potential to induce or sensitize cancer cells to apoptosis.[1] This document provides detailed application notes and protocols for utilizing flow cytometry to measure apoptosis and other forms of cell death induced by this compound.
Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and quantitative method to analyze cell populations for markers of apoptosis at the single-cell level.[3] The most common assay employs a dual-staining protocol with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[4] Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[5]
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through multiple mechanisms, and the cellular outcome can be context-dependent, varying with cell type and concentration.
-
Protein Kinase C (PKC) Inhibition: Safingol is a specific inhibitor of PKC, a family of kinases involved in various cellular processes, including proliferation, differentiation, and survival.[1][2] Inhibition of PKC can disrupt downstream signaling pathways that promote cell survival, thereby leading to apoptosis.[6]
-
Sphingosine Kinase 1 (SphK1) Inhibition: Safingol also competitively inhibits SphK1, an enzyme that produces the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[7][8] By inhibiting SphK1, Safingol disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides and a decrease in pro-survival S1P.[8]
-
Induction of Autophagy and Necrosis: It is important to note that in some cancer cell lines, such as MDA-MB-231 and HT-29, Safingol has been shown to primarily induce autophagy and necrosis rather than classical apoptosis, particularly at higher concentrations.[9] This is often associated with the generation of reactive oxygen species (ROS).[9]
Data Presentation: Quantitative Analysis of Safingol-Induced Cell Death
The following tables summarize quantitative data from studies investigating the effects of this compound on apoptosis and cell viability in various cancer cell lines.
| Cell Line | Treatment | Apoptosis (%) (Mean ± SD) | Method |
| SK-GT-5 (Gastric Cancer) | Control | 2 ± 1 | Fluorescence Microscopy (Hoechst-33258) |
| Safingol (50 µM) | 2 ± 1 | Fluorescence Microscopy (Hoechst-33258) | |
| Mitomycin C (MMC) (5 µg/mL) | 18 ± 1 | Fluorescence Microscopy (Hoechst-33258) | |
| Safingol (50 µM) + MMC (5 µg/mL) | 39 ± 1 | Fluorescence Microscopy (Hoechst-33258) | |
| MKN-74 (Gastric Cancer) | Control | Not specified | Fluorescence Microscopy (Hoechst-33258) |
| Safingol (50 µM) | 8 ± 3 | Fluorescence Microscopy (Hoechst-33258) | |
| MMC (5 µg/mL) | 40 ± 4 | Fluorescence Microscopy (Hoechst-33258) | |
| Safingol (50 µM) + MMC (5 µg/mL) | 83 ± 4 | Fluorescence Microscopy (Hoechst-33258) |
Data extracted from a study on the potentiation of Mitomycin C-induced apoptosis by Safingol in gastric cancer cells.[1]
| Cell Line | Treatment (24h) | Increase in Caspase 3/7 Activity (%) | Method |
| H295R (Adrenocortical Carcinoma) | Safingol (7.5 µM) | 146.73 | Caspase Activity Assay |
| JIL-2266 (Adrenocortical Carcinoma) | Safingol (4 µM) | 141.6 | Caspase Activity Assay |
| MUC-1 (Adrenocortical Carcinoma) | Safingol (5 µM) | 38.20 | Caspase Activity Assay |
| TVBF-7 (Adrenocortical Carcinoma) | Safingol (8 µM) | 250.14 | Caspase Activity Assay |
Data extracted from a study on the pro-apoptotic effect of Safingol in adrenocortical carcinoma cell lines.[7]
| Cell Line | Treatment (48h) | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Necrosis (%) | Method |
| MDA-MB-231 (Breast Cancer) | Control | ~95 | ~2 | ~1 | ~2 | Annexin V/7-AAD Flow Cytometry |
| Safingol (10 µM) | ~60 | ~3 | ~5 | ~32 | Annexin V/7-AAD Flow Cytometry | |
| HT-29 (Colon Cancer) | Control | ~95 | ~3 | ~1 | ~1 | Annexin V/7-AAD Flow Cytometry |
| Safingol (10 µM) | ~55 | ~4 | ~3 | ~38 | Annexin V/7-AAD Flow Cytometry |
Note: In this particular study, Safingol primarily induced a necrotic phenotype (Annexin V negative, 7-AAD positive) rather than classical apoptosis.[9]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound to induce apoptosis. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
This compound
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile culture plates or flasks
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Suspension Cells: Seed cells in culture flasks at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Store the stock solution at -20°C.
-
Treatment:
-
The day after seeding (for adherent cells) or immediately after seeding (for suspension cells), dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours). The optimal incubation time will vary depending on the cell line and the concentrations of this compound used.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Apoptosis Measurement by Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol describes the staining procedure for detecting apoptosis in this compound-treated cells using Annexin V and PI.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Harvested cells from Protocol 1 (treated and control)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Washing:
-
Centrifuge the harvested cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis:
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer with the appropriate laser and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation and quadrants using unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis)
-
-
Visualizations
Signaling Pathways
Caption: this compound inhibits PKC, SphK1, and PI3K, leading to apoptosis.
Experimental Workflow
Caption: Workflow for measuring apoptosis with Safingol using flow cytometry.
References
- 1. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Characterization of apoptosis induced by protein kinase C inhibitors and its modulation by the caspase pathway in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Safingol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safingol Hydrochloride, a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1), has demonstrated significant anti-neoplastic properties by inducing apoptosis and autophagy in various cancer cell lines.[1][2] Understanding the molecular mechanisms underlying Safingol's activity is crucial for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to this compound treatment. The provided methodologies and data serve as a comprehensive guide for researchers investigating the pharmacodynamics of Safingol and similar kinase inhibitors.
Introduction
This compound (L-threo-dihydrosphingosine) is a competitive inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play a critical role in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[1][3] Additionally, Safingol has been identified as an inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[4][5] By inhibiting these key kinases, Safingol disrupts pro-survival signaling and promotes programmed cell death in cancer cells.
The induction of apoptosis by Safingol is a key mechanism of its anti-cancer activity. This process is tightly regulated by a complex network of genes, including members of the B-cell lymphoma 2 (Bcl-2) family and caspases. Analyzing the expression of these genes provides critical insights into the efficacy and mechanism of action of Safingol. Furthermore, Safingol has been shown to modulate major signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[1]
These application notes provide a framework for investigating the effects of this compound on gene expression. The subsequent sections detail the expected changes in key apoptosis-related genes, comprehensive protocols for gene expression analysis and protein-level validation, and visual representations of the signaling pathways affected by Safingol.
Data Presentation: Expected Gene Expression Changes
Treatment of cancer cells with this compound is anticipated to induce significant changes in the expression of genes that regulate apoptosis and cell survival. The following table summarizes the expected modulation of key target genes based on the known mechanisms of Safingol. This data is illustrative and serves as a guide for interpreting experimental results.
| Gene Symbol | Gene Name | Function | Expected Regulation by Safingol | Predicted Fold Change (Illustrative) |
| Pro-Apoptotic Genes | ||||
| BAX | Bcl-2-associated X protein | Promotes apoptosis by forming pores in the mitochondrial membrane. | Upregulation | +2.5 |
| PUMA (BBC3) | Bcl-2 binding component 3 | A BH3-only protein that activates BAX and BAK. | Upregulation | +3.0 |
| NOXA (PMAIP1) | Phorbol-12-myristate-13-acetate-induced protein 1 | A BH3-only protein that inhibits anti-apoptotic Bcl-2 family members. | Upregulation | +2.0 |
| CASP3 | Caspase 3 | Executioner caspase that cleaves key cellular substrates. | Upregulation | +2.2 |
| CASP9 | Caspase 9 | Initiator caspase activated by the apoptosome. | Upregulation | +1.8 |
| APAF1 | Apoptotic protease activating factor 1 | Forms the apoptosome, which activates caspase-9. | Uregulation | +1.5 |
| TP53 | Tumor protein p53 | Tumor suppressor that can induce apoptosis by upregulating pro-apoptotic genes. | Upregulation | +1.7 |
| Anti-Apoptotic Genes | ||||
| BCL2 | B-cell lymphoma 2 | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Downregulation | -2.8 |
| BCL-XL (BCL2L1) | B-cell lymphoma-extra large | Inhibits apoptosis by binding to and inactivating BAX and BAK. | Downregulation | -2.3 |
| MCL1 | Myeloid cell leukemia 1 | Anti-apoptotic protein that is often overexpressed in cancer. | Downregulation | -2.0 |
| XIAP | X-linked inhibitor of apoptosis protein | Directly inhibits caspases 3, 7, and 9. | Downregulation | -1.9 |
| Cell Cycle & Proliferation Genes | ||||
| CCND1 | Cyclin D1 | Promotes cell cycle progression from G1 to S phase. | Downregulation | -3.2 |
| MYC | MYC proto-oncogene | Transcription factor that drives cell proliferation. | Downregulation | -3.5 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene and Protein Expression Analysis.
Experimental Protocols
Protocol 1: Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying changes in the expression of target genes in response to this compound treatment.
1. Cell Culture and Treatment: a. Seed cancer cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2. c. Once cells reach the desired confluency, replace the media with fresh media containing either this compound at the desired concentration (e.g., 1-10 µM) or a vehicle control (e.g., DMSO). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. RNA Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent). c. Isolate total RNA according to the manufacturer's protocol for the chosen RNA extraction kit. d. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. b. Follow the manufacturer's instructions for the reverse transcription reaction. c. Dilute the resulting cDNA product with nuclease-free water for use in RT-qPCR.
4. Quantitative Real-Time PCR (RT-qPCR): a. Prepare the RT-qPCR reaction mix containing:
- SYBR Green Master Mix or TaqMan probe-based master mix
- Forward and reverse primers for the gene of interest (and a housekeeping gene, e.g., GAPDH, ACTB)
- Diluted cDNA template
- Nuclease-free water b. Perform the RT-qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination.
5. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in both the Safingol-treated and vehicle control samples. b. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt). c. Calculate the change in gene expression using the ΔΔCt method. d. The fold change in gene expression is calculated as 2^(-ΔΔCt).
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for validating the effects of this compound on the protein levels and phosphorylation status of key signaling molecules.
1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1, step 1. For phosphorylation studies, shorter treatment times (e.g., 30 minutes to 6 hours) may be necessary.
2. Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, cleaved PARP, Bcl-2, BAX, and a loading control like β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the image of the blot using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the protein of interest to the loading control.
Conclusion
The protocols and illustrative data presented in these application notes provide a robust framework for investigating the effects of this compound on gene expression and cellular signaling. By employing these methodologies, researchers can gain a deeper understanding of the molecular mechanisms driving the anti-cancer activity of Safingol, which is essential for its further preclinical and clinical development. The systematic analysis of gene and protein expression changes will aid in the identification of biomarkers for drug response and the optimization of combination therapies.
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microarray analysis of altered sphingolipid metabolism reveals prognostic significance of sphingosine kinase 1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. user.uni-frankfurt.de [user.uni-frankfurt.de]
Safingol Hydrochloride: A Potent Inducer of Autophagy in Solid Tumor Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Safingol, the L-threo stereoisomer of sphinganine, is a synthetic sphingolipid analog that has demonstrated promising anti-cancer properties.[1][2] It functions as an inhibitor of protein kinase C (PKC) and sphingosine kinase, key enzymes in cellular signaling pathways.[1][2] Notably, Safingol has been shown to induce a non-apoptotic, autophagic cell death in various solid tumor cell lines.[1][3] This document provides detailed application notes and experimental protocols for utilizing Safingol Hydrochloride to induce and study autophagy in solid tumor cells.
Mechanism of Action
This compound induces autophagy through the dual inhibition of the Protein Kinase C (PKC) and the PI3K/Akt/mTOR signaling pathways.[1][4] Unlike other sphingolipids, Safingol's pro-autophagic effects are not a result of an increase in endogenous levels of ceramide, sphingosine-1-phosphate, or dihydroceramide.[1][3][4]
The proposed mechanism involves:
-
Inhibition of PKC: Safingol directly inhibits several PKC isoforms, including PKCβ-I, PKCδ, and PKCε.[1][5] Inhibition of PKC, particularly PKCε, has been shown to contribute to the induction of autophagy.[4]
-
Inhibition of the PI3K/Akt/mTOR Pathway: Safingol treatment leads to a reduction in the phosphorylation of key components of this pathway, including Akt, p70S6k, and ribosomal protein S6.[1][5] The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy; its inhibition is a well-established trigger for autophagosome formation.[4][6]
In some cancer cell lines, such as MDA-MB-231 and HT-29, Safingol has also been shown to induce the generation of reactive oxygen species (ROS).[6][7] While ROS can trigger autophagy, it is suggested that in this context, autophagy may act as a cell repair mechanism against ROS-induced damage.[6][7]
Signaling Pathway of Safingol-Induced Autophagy
Caption: Signaling pathway of this compound-induced autophagy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on autophagy induction and cell viability in various solid tumor cell lines.
Table 1: Safingol-Induced Autophagy in HCT-116 Cells
| Safingol Concentration (µM) | Percentage of Autophagy Positive Cells (GFP-LC3 puncta) |
| 0 (Untreated) | 5 ± 1% |
| 12 | 23 ± 5% |
| 18 | 45 ± 1% |
| Data extracted from studies on HCT-116 cells assessing autophagy via GFP-LC3 puncta formation.[3] |
Table 2: Effect of Safingol on Cell Viability in Adrenocortical Carcinoma (ACC) Cell Lines (72h treatment)
| Cell Line | Safingol Concentration for ~50% Viability Reduction (µM) | Percentage Reduction in Cell Viability |
| H295R | 5 | 52.30% |
| JIL-2266 | 4 | 51.96% |
| MUC-1 | 3 | 30.38% |
| TVBF-7 | 8 | 51.52% |
| Data from a study on the effect of Safingol on the viability of various ACC cell lines.[8] |
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced autophagy in solid tumor cells.
Experimental Workflow for Assessing Autophagy
Caption: General workflow for studying Safingol-induced autophagy.
Protocol 1: Western Blot for LC3 Conversion
This protocol is for detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.[9]
Materials:
-
Solid tumor cells of interest
-
This compound (stock solution in DMSO or appropriate solvent)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting apparatus
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for autophagy induction (e.g., rapamycin or starvation).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto the SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Identify the bands corresponding to LC3-I (~18 kDa) and LC3-II (~16 kDa).
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin or GAPDH). An increase in this ratio indicates autophagy induction.
-
Protocol 2: Acridine Orange Staining for Acidic Vesicular Organelles (AVOs)
Acridine orange is a fluorescent dye that accumulates in acidic compartments, such as autolysosomes, and fluoresces bright red, while staining the cytoplasm and nucleus green. An increase in red fluorescence is indicative of increased autophagy.[3][4]
Materials:
-
Solid tumor cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Acridine Orange staining solution (e.g., 1 µg/mL in serum-free medium)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).
-
Allow cells to adhere overnight.
-
Treat cells with this compound and controls as described in Protocol 1.
-
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Acridine Orange staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS to remove excess dye.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and immediately visualize the cells under a fluorescence microscope using appropriate filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence. Autophagic cells will exhibit an increase in red fluorescent vesicles (AVOs).
-
Flow Cytometry: Trypsinize and collect the cells, then resuspend them in PBS. Analyze the cells on a flow cytometer, measuring the intensity of red fluorescence (e.g., in the FL3 channel). An increase in the red fluorescence intensity indicates an increase in AVOs and autophagy.
-
Protocol 3: GFP-LC3 Puncta Formation Assay
This method involves transfecting cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and LC3. During autophagy, the diffuse cytoplasmic GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct fluorescent puncta.
Materials:
-
Solid tumor cells of interest
-
pEGFP-LC3 plasmid
-
Transfection reagent
-
This compound
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with the pEGFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the GFP-LC3 protein for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound and controls as described in Protocol 1.
-
-
Fixing and Mounting (Optional but Recommended):
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of multiple fields for each treatment condition.
-
Quantify the number of cells with GFP-LC3 puncta. A common threshold is to count cells with >5 or >10 puncta as positive for autophagy.
-
Calculate the percentage of autophagy-positive cells for each condition. An increase in the percentage of cells with puncta indicates autophagy induction.
-
Conclusion
This compound is a valuable tool for inducing autophagy in solid tumor cells for research purposes. Its well-defined mechanism of action, primarily through the inhibition of PKC and the PI3K/Akt/mTOR pathway, makes it a useful compound for studying the molecular machinery of autophagy and its role in cancer cell death. The protocols provided here offer a starting point for researchers to investigate the effects of Safingol in their specific cellular models.
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 6. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of reactive oxygen species and autophagy in safingol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Autophagy assay [bio-protocol.org]
Synergistic Antitumor Effects of Safingol Hydrochloride and Cisplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol Hydrochloride, a potent competitive inhibitor of sphingosine kinase 1 (SphK1), has demonstrated the ability to enhance the antitumor activity of conventional chemotherapeutic agents. This document provides an overview of the synergistic effects of Safingol in combination with cisplatin, based on available clinical and preclinical data. While detailed preclinical in vivo studies with specific quantitative data and protocols are not publicly available, this document synthesizes the existing information to guide further research and drug development.
Xenograft experiments have suggested that Safingol can increase the antitumor activity of cisplatin without increasing toxicity.[1] A Phase I clinical trial in patients with advanced solid tumors has established the safety and recommended Phase II dose for the combination of Safingol and cisplatin.[1][2] The primary mechanism of this synergy is believed to be the Safingol-mediated inhibition of SphK1, which leads to a decrease in the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an increase in pro-apoptotic ceramides, thereby sensitizing cancer cells to cisplatin-induced apoptosis.[1]
Data Presentation
While specific quantitative data from preclinical in vivo studies on the Safingol and cisplatin combination are not available in the cited literature, a Phase I clinical trial provides key insights into the clinical outcomes. The following table summarizes the findings from this study.
Table 1: Summary of Phase I Clinical Trial Data for Safingol and Cisplatin Combination Therapy [1][2]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | Safingol: 840 mg/m² (120-min infusion)Cisplatin: 60 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Safingol: Hepatic enzyme elevationCisplatin: Fatigue, hyponatremia |
| Pharmacokinetics | No significant pharmacokinetic interaction between Safingol and cisplatin. |
| Pharmacodynamics | Dose-dependent reduction in plasma S1P levels with Safingol administration. |
| Clinical Response (n=37) | Best Response: Stable disease in 6 patients (average 3.3 months).One patient with adrenal cortical cancer showed significant regression of liver and lung metastases. |
Signaling Pathway
The synergistic effect of Safingol and cisplatin is primarily attributed to the modulation of the sphingolipid rheostat. Safingol inhibits SphK1, leading to an accumulation of pro-apoptotic sphingolipids (like ceramide) and a decrease in the pro-survival lipid, S1P. This shift in the sphingolipid balance enhances the apoptotic effects of cisplatin.
Caption: Proposed signaling pathway for the synergistic action of Safingol and cisplatin.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the synergistic effects of Safingol and cisplatin in vivo, based on standard methodologies in preclinical cancer research.
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of the combination therapy in a mouse xenograft model.
Caption: Generalized workflow for an in vivo xenograft study.
1. Cell Culture and Tumor Implantation:
-
Culture a relevant human cancer cell line (e.g., a cell line known to be sensitive or resistant to cisplatin) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
2. Animal Monitoring and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound + Cisplatin
-
3. Drug Preparation and Administration:
-
This compound: Formulate in a suitable vehicle for intravenous or intraperitoneal administration. The dosage would be determined from prior dose-finding studies.
-
Cisplatin: Dissolve in 0.9% saline for intraperitoneal injection. A commonly used dose in murine models is in the range of 2-5 mg/kg.
-
Administration schedule: Based on the clinical trial, Safingol could be administered shortly before cisplatin. The frequency of administration would depend on the specific experimental design (e.g., once or twice weekly).
4. Efficacy and Toxicity Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health status as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC) for Apoptosis and Proliferation Markers
1. Tissue Processing:
-
Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Section the paraffin-embedded tissues at 4-5 µm thickness and mount on slides.
2. Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
3. Analysis:
-
Acquire images of the stained slides using a light microscope.
-
Quantify the percentage of positive cells for each marker in multiple fields of view per tumor.
The combination of this compound and cisplatin represents a promising therapeutic strategy. The available clinical data supports its safety and provides a basis for further investigation. While detailed preclinical in vivo data is limited in the public domain, the proposed mechanisms and protocols in this document can serve as a foundation for researchers to design and execute studies to further elucidate the synergistic antitumor effects of this combination. Future preclinical studies should focus on generating robust quantitative data on tumor growth inhibition and comprehensively characterizing the molecular pathways involved in the observed synergy.
References
Troubleshooting & Optimization
Safingol Hydrochloride solubility in DMSO and other lab solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the solubility, handling, and mechanism of action of Safingol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (L-threo-dihydrosphingosine hydrochloride) is a specific inhibitor of Protein Kinase C (PKC).[1] It exerts its effects by competitively binding to the regulatory phorbol-binding domain of PKC.[2] Additionally, Safingol has been shown to inhibit the PI3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4][5] This dual inhibition can induce autophagy in solid tumor cells.[3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For Safingol, the free base, ethanol and methanol are also common solvents.[6]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in DMSO.[1] To aid dissolution, sonication and gentle heating are advised.[1] For in vitro cell-based assays, it is common practice to start with a concentration that is 5-10 times the reported IC50 or Ki value to achieve optimal inhibition.[1]
Q4: What is the stability of Safingol solutions?
Stock solutions of Safingol (free base) in an appropriate solvent are stable for up to 3 months when aliquoted and stored at -20°C.[6] In solvent, this compound solutions are stable for up to 1 year when stored at -80°C.[1] It is recommended to avoid repeated freeze-thaw cycles.
Q5: Can this compound be used for in vivo animal experiments?
Yes, Safingol has been used in in vivo studies.[7] However, the suitability for specific animal models and experimental conditions should be carefully evaluated based on existing literature and preliminary studies.
Solubility Data
The solubility of Safingol and its hydrochloride salt in common laboratory solvents is summarized below. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.
| Compound | Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| This compound | DMSO | 34.47 mg/mL | 101.99 mM | Sonication and heating are recommended.[1] |
| Safingol (Free Base) | DMSO | 5 mg/mL | 16.58 mM | [6] |
| DMSO | Soluble to 5 mM | 5 mM | ||
| Ethanol | 10 mg/mL | 33.17 mM | [6] | |
| Ethanol | 0.25 mg/mL | 0.83 mM | ||
| Methanol | 5 mg/mL | 16.58 mM | [6] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, PBS) in a sealed flask. A small excess (e.g., 10% above the estimated saturation point) is recommended.
-
Equilibration: Place the flask in an incubator with orbital agitation (e.g., 100-150 rpm) at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the solution to stand to let undissolved particles settle. Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid material, centrifugation of the sample followed by collection of the supernatant can be performed.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.38 mg (Molecular Weight: 337.97 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL).
-
Solubilization: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve completely | - Insufficient solvent volume.- Low temperature.- Compound has low solubility in the chosen solvent. | - Ensure the correct concentration is being prepared.- Apply gentle heating (e.g., 37°C) and sonicate the solution.[1]- If the compound remains insoluble, consider using a lower concentration or a different solvent system if compatible with your experimental setup. |
| Precipitation observed after storage | - Solution is supersaturated.- Improper storage conditions. | - Before use, warm the solution to room temperature or 37°C and vortex to redissolve any precipitate.- Ensure the stock solution is stored at the recommended temperature (-80°C for this compound in DMSO).- Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Inconsistent results in cell-based assays | - Inaccurate concentration of the stock solution.- Degradation of the compound.- Issues with cell culture. | - Verify the concentration of your stock solution using a reliable analytical method.- Use freshly prepared dilutions for your experiments.- Ensure proper storage of the stock solution to prevent degradation.- As a control, use the solvent (e.g., DMSO) at the same final concentration as in your experimental samples to account for any solvent-specific effects on the cells.[1] |
| Powder adheres to the vial | - Static electricity or compaction during shipping. | - Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom before opening.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibitory action on PKC and PI3K pathways, leading to the induction of autophagy.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. This compound | PKC | PI3K | TargetMol [targetmol.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of Safingol Hydrochloride solutions
This technical support center provides guidance on the long-term storage, stability, and troubleshooting of Safingol Hydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound exhibits solubility in several common laboratory solvents. The approximate solubilities are detailed in the table below.
| Solvent | Solubility |
| DMSO | ~5 mg/mL[1] |
| Ethanol | ~10 mg/mL[1] |
| Methanol | ~5 mg/mL[1] |
For preparation of stock solutions, it is recommended to use DMSO, as sonication and heating may be required for complete dissolution in other solvents.[2]
2. What are the recommended storage conditions for this compound powder and stock solutions?
To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| Stock Solutions | -20°C | Up to 3 months[1] |
| -80°C | Up to 1 year[2] |
Following the initial thaw of a stock solution, it is best practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
3. What are the signs of degradation in a this compound solution?
Degradation of your this compound solution may be indicated by:
-
Visual Changes: The appearance of precipitates, cloudiness, or a change in color.
-
pH Shift: A significant change in the pH of the solution.
-
Reduced Potency: A noticeable decrease in the expected biological activity in your experiments.
If you observe any of these signs, it is recommended to prepare a fresh solution.
4. How can I assess the stability of my this compound solution?
For a comprehensive stability assessment, the following analytical techniques are commonly employed in the pharmaceutical industry:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the active pharmaceutical ingredient (API) and any degradation products.
-
Mass Spectrometry (MS): To identify the molecular weights of the API and its degradants.
-
Spectroscopy (UV-Vis, FT-IR): To detect changes in the chemical structure.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon storage | - The concentration of the solution exceeds the solubility limit in the chosen solvent at the storage temperature.- The solvent has partially evaporated, increasing the concentration.- The solution has been stored for an extended period, allowing for slow crystallization. | - Gently warm the solution and vortex or sonicate to redissolve the precipitate.- If precipitation persists, consider diluting the solution to a lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare fresh solutions more frequently. |
| Inconsistent experimental results | - The solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).- Inaccurate initial weighing of the compound or dilution of the stock solution. | - Prepare a fresh stock solution from the solid powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions protected from light.- Verify the accuracy of your balance and pipettes. |
| Loss of biological activity | - Chemical degradation of this compound. | - Prepare a fresh solution and compare its activity to the suspect solution.- If degradation is suspected, consider performing a stability analysis using methods like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. For a 10 mM solution, this will be approximately 3.38 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Identifying and minimizing off-target effects of Safingol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Safingol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be a competitive inhibitor of Protein Kinase C (PKC) isoforms and Sphingosine Kinase 1 (SphK1).[1][2] It interacts with the regulatory phorbol-binding domain of PKC.[2][3]
Q2: What are the known on-target effects of this compound?
A2: By inhibiting PKC and SphK1, Safingol can induce apoptosis and autophagy in cancer cells.[1][4][5] It has been shown to affect downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[4]
Q3: What are the potential off-target effects of this compound?
A3: Safingol is known to be a non-selective inhibitor and can affect multiple kinases.[6] Its off-target effects are a significant consideration, and it is advised to use it with caution as a specific SphK1 inhibitor.[6] The broad inhibitory profile can lead to unintended effects on various cellular processes.
Q4: How can I identify the off-target effects of Safingol in my experiments?
A4: A combination of in silico and in vitro methods is recommended. Computational predictions can provide a preliminary list of potential off-targets.[7] In the laboratory, kinase profiling assays against a broad panel of kinases can identify specific off-target interactions. Additionally, cell-based assays and proteomic approaches can confirm these findings in a more biologically relevant context.
Q5: What strategies can be employed to minimize the off-target effects of Safingol?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of Safingol and to include appropriate controls in your experiments. Overexpression or knockdown of the intended target (PKC or SphK1) can help to distinguish on-target from off-target effects. Furthermore, comparing the effects of Safingol with other, more selective inhibitors of the same target can help to delineate its specific activities.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after Safingol treatment.
-
Possible Cause: Cell density variability, inconsistent drug concentration, or variable incubation times.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding density across all wells and experiments.
-
Prepare fresh dilutions of this compound for each experiment from a stock solution.
-
Verify the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Use a precise and consistent incubation time for all treatments.
-
Include positive and negative controls to assess assay performance.
-
Problem 2: Difficulty in interpreting Western blot results for signaling pathway analysis.
-
Possible Cause: Poor antibody quality, inappropriate sample preparation, or incorrect protein loading.
-
Troubleshooting Steps:
-
Validate the specificity of your primary antibodies using positive and negative controls (e.g., cell lysates with known target expression, or siRNA-mediated knockdown).
-
Optimize lysis buffer conditions to ensure efficient protein extraction and preservation of phosphorylation states (include phosphatase and protease inhibitors).
-
Perform a protein concentration assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane.
-
Use a loading control (e.g., GAPDH, β-actin, or tubulin) to normalize for protein loading differences.
-
Optimize antibody concentrations and incubation times to achieve a good signal-to-noise ratio.
-
Problem 3: High background signal in in vitro kinase assays.
-
Possible Cause: High enzyme concentration, substrate contamination, or non-specific binding of the detection antibody.
-
Troubleshooting Steps:
-
Titrate the kinase concentration to determine the optimal amount that gives a linear reaction rate over the assay time.
-
Ensure the purity of the kinase and substrate.
-
Include a "no enzyme" control to determine the background signal.
-
If using an antibody-based detection method, perform a control without the primary antibody to check for non-specific binding of the secondary antibody.
-
Optimize the concentration of the detection antibody and blocking conditions.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Safingol
| Target | Assay Type | Organism/Cell Line | IC50 / Ki | Reference |
| Protein Kinase C (PKC) | Enzymatic Activity | Rat Brain | IC50: 37.5 µM | [2] |
| Sphingosine Kinase 1 (SphK1) | Competitive Inhibition | N/A | Ki: 3-6 µM | [1] |
| PKCβ-I | Inhibition | HCT-116 cells | N/A | [4] |
| PKCδ | Inhibition | HCT-116 cells | N/A | [4] |
| PKCε | Inhibition | HCT-116 cells | N/A | [4] |
Note: N/A indicates that a specific IC50 or Ki value was not provided in the cited literature, but inhibitory activity was demonstrated.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of Safingol against a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid wash buffer
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Safingol concentration and determine the IC50 value.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway following Safingol treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for identifying off-target effects.
References
- 1. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
How to prevent Safingol Hydrochloride precipitation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Safingol Hydrochloride in cell culture experiments. Our goal is to help you avoid precipitation issues and ensure the successful delivery of this compound to your cells.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
Precipitation of this compound is most often due to its low solubility in aqueous solutions like cell culture media. The compound is hydrophobic and prefers organic solvents. When a concentrated stock solution (typically in DMSO or ethanol) is diluted into the aqueous medium, it can "crash out" of solution if its solubility limit is exceeded. This is a common issue with many small molecule inhibitors.
Key Factors Contributing to Precipitation:
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the medium that exceeds its aqueous solubility limit.
-
Solvent Shock: Adding the concentrated organic stock solution too quickly or without sufficient mixing. This creates localized areas of high concentration, causing the compound to precipitate before it can disperse.
-
Low Temperature: Adding the stock solution to cold media can decrease its solubility.
-
Media Components: Interactions with salts, proteins (especially in serum), or other components in the culture medium can reduce solubility.[1][2]
-
pH Instability: Although less common for this specific compound, significant shifts in media pH can affect the solubility of any drug.[2]
Q2: What is the best solvent to use for my this compound stock solution?
The recommended solvents are high-purity, anhydrous DMSO or ethanol. These solvents provide good solubility and are compatible with most cell culture applications when used at a very low final concentration.
Q3: What is the maximum recommended concentration for my stock solution?
Based on available data, you can prepare stock solutions as described in the table below. It is crucial to start with a high-concentration stock so that the volume added to your culture medium is minimal (ideally ≤ 0.1% of the total volume) to avoid solvent toxicity.
Data Presentation: Solubility and Stock Solutions
Table 1: this compound Solubility Data
| Solvent | Solubility | Molar Concentration (Approx.) | Source(s) |
| DMSO | 5 mg/mL | 14.8 mM | [3] |
| DMSO | 34.47 mg/mL | 102 mM | [4] |
| Ethanol | 10 mg/mL | 29.6 mM | [3] |
| Ethanol | 0.25 mg/mL | 0.74 mM | [5] |
| Methanol | 5 mg/mL | 14.8 mM | [3] |
Note: The molecular weight of this compound (C₁₈H₄₀ClNO₂) is approximately 337.97 g/mol . Solubility can vary between suppliers and batches. The higher DMSO solubility may require sonication or gentle heating to achieve.[4]
Troubleshooting Guide
Q4: I've observed a precipitate. What steps should I take to solve this?
Use the following workflow to diagnose and resolve precipitation issues.
Diagram 1: Troubleshooting Workflow for Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a standard stock solution.
Materials:
-
This compound powder (e.g., 5 mg)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate Required Solvent Volume:
-
Molecular Weight (MW) of this compound ≈ 337.97 g/mol .
-
To make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
Amount (mol) = Mass (g) / MW ( g/mol ) = 0.005 g / 337.97 g/mol = 1.48 x 10⁻⁵ mol.
-
Volume (L) = 1.48 x 10⁻⁵ mol / 0.010 mol/L = 1.48 x 10⁻³ L = 1.48 mL.
-
Therefore, add 1.48 mL of DMSO to 5 mg of this compound .
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, brief sonication in a water bath may help.[4]
-
-
Storage:
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol details the critical step of diluting the organic stock into your aqueous cell culture medium. The key is to ensure rapid dispersal to avoid precipitation.
Procedure:
-
Prepare Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a sterile tube.
-
Vortex/Mix: While gently vortexing or swirling the tube of medium, add the required volume of the this compound stock solution drop-by-drop. It is critical to add the stock solution directly into the agitated medium, not onto the wall of the tube.
-
Final Mix: Once the stock solution is added, continue to mix for an additional 10-15 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the medium against a light source to ensure no precipitate has formed. The medium should remain clear.
-
Application: Immediately add the final working solution to your cells. Do not store the diluted solution for extended periods.
Mechanism of Action Context
Safingol is a competitive inhibitor of Protein Kinase C (PKC), a key family of enzymes in cellular signal transduction.[3][6][7] It binds to the regulatory domain, preventing the activation of PKC and the subsequent phosphorylation of its downstream targets.[3] Understanding this pathway can be critical for interpreting experimental results.
Diagram 2: Simplified Protein Kinase C (PKC) Signaling Pathway
Caption: Safingol inhibits the activation of PKC, blocking downstream signaling.
References
- 1. brimr.org [brimr.org]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cwbiosciences.com [cwbiosciences.com]
- 6. Safingol | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Toxicity Assessment of Safingol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safingol Hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound (also known as L-threo-dihydrosphingosine) is recognized as a potent inhibitor of Protein Kinase C (PKC)[1]. It competitively binds to the regulatory phorbol-binding domain of PKC, thereby inhibiting its activity[1]. Additionally, it is considered a putative inhibitor of Sphingosine Kinase 1 (SphK1)[2]. The inhibition of these pathways disrupts key cellular processes, leading to the induction of apoptosis and autophagy in cancer cells.
Q2: How does this compound induce cell death?
This compound primarily induces apoptotic cell death. By inhibiting PKC and SphK1, it can modulate downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation[3][4][5]. This disruption leads to the activation of pro-apoptotic proteins and the execution of the apoptotic cascade. In some cancer cell lines, Safingol has also been observed to induce autophagy[2].
Q3: What are the common applications of this compound in in vitro research?
This compound is often used to:
-
Induce apoptosis in cancer cell lines for mechanistic studies.
-
Enhance the cytotoxic effects of conventional chemotherapeutic agents[1][2].
-
Investigate the roles of PKC and SphK1 in cellular signaling pathways.
Q4: In which solvents can this compound be dissolved?
For in vitro experiments, this compound can be dissolved in ethanol (10 mg/mL) or DMSO (5 mg/mL)[1]. It is crucial to prepare a concentrated stock solution and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q5: How should this compound be stored?
This compound powder should be stored at -20°C. Stock solutions, once prepared, can also be stored at -20°C for up to 3 months[1]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Incorrect dosage: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cell line may be inherently resistant to this compound-induced apoptosis. - Drug inactivity: Improper storage or handling may have degraded the compound. | - Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal cytotoxic dose for your cell line. - Consult literature for your cell line: Check if there are published studies on the effect of this compound on your specific cell line. - Use a positive control: Include a known apoptosis-inducing agent to ensure the assay is working correctly. - Verify compound integrity: Use a fresh stock of this compound. |
| Precipitation in cell culture medium | - Low solubility: this compound has limited solubility in aqueous solutions. - High concentration: The final concentration in the medium may be too high. | - Prepare fresh dilutions: Make fresh dilutions of the stock solution in pre-warmed culture medium just before use. - Vortex thoroughly: Ensure the compound is well-dissolved in the medium before adding it to the cells. - Lower the final concentration: If precipitation persists, consider using a lower concentration range. |
| Inconsistent results between experiments | - Variability in cell health: Cell density, passage number, and overall health can affect the response to treatment. - Inconsistent incubation times: Variations in the duration of drug exposure can lead to different outcomes. - Pipetting errors: Inaccurate pipetting can lead to incorrect drug concentrations. | - Standardize cell culture conditions: Use cells at a consistent passage number and confluency. - Maintain precise timing: Adhere strictly to the planned incubation times for all experiments. - Calibrate pipettes regularly: Ensure accurate and reproducible liquid handling. |
| High background in cell viability assays (e.g., MTT) | - Interference from the compound: this compound might directly react with the assay reagent. - Contamination: Microbial contamination can affect the metabolic activity of the cells. | - Include a cell-free control: Add this compound to the medium without cells to check for any direct reaction with the assay reagent. - Check for contamination: Regularly inspect cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 DOXR | Breast Cancer (Doxorubicin-resistant) | 40 | [1] |
| Rat Brain PKC | N/A (Enzyme inhibition) | 37.5 | [1] |
Note: The available literature provides limited directly comparable IC50 values for this compound across a wide range of cancer cell lines in a standardized format. Researchers should perform their own dose-response studies to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
References
- 1. Safingol [sigmaaldrich.com]
- 2. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Modulate Safingol Hydrochloride-Induced Autophagy
Welcome to the technical support center for researchers utilizing Safingol Hydrochloride in autophagy studies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully design, execute, and interpret your experiments.
Troubleshooting Guides
This section addresses common problems researchers may encounter when using this compound to induce autophagy.
Issue 1: Inconsistent or No Induction of Autophagy
Q: I treated my cells with this compound, but I am not observing an increase in LC3-II levels or autophagosome formation. What could be the issue?
A: This is a common issue that can arise from several factors related to experimental conditions and detection methods.
-
Sub-optimal Concentration: The effect of Safingol is dose-dependent.[1] Very low concentrations may not be sufficient to inhibit target kinases (PKC, PI3K) effectively, while excessively high concentrations can trigger necrosis instead of autophagy.[1][2]
-
Inappropriate Time Point: The induction of autophagy is a dynamic process. The peak of autophagosome formation may occur at a specific time point that you are missing.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal LC3-II conversion.[1]
-
-
High Autophagic Flux: You may be observing a state of high autophagic flux, where autophagosomes are formed and rapidly degraded upon fusion with lysosomes. In this scenario, the steady-state level of LC3-II does not appear to increase.
-
Recommendation: To test this, you must measure autophagic flux. Co-treat the cells with this compound and a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ). An accumulation of LC3-II in the presence of the inhibitor compared to Safingol alone indicates a successful induction of autophagic flux.[5]
-
-
Technical Issues with Western Blotting: LC3 is a small protein and can be difficult to resolve and transfer properly.
-
Recommendation: Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to resolve LC3-I and LC3-II. Use a PVDF membrane with a 0.2 µm pore size and ensure the transfer buffer contains methanol to improve the transfer of small proteins.[6]
-
Issue 2: High Levels of Cell Death or Cytotoxicity Observed
Q: After treating with this compound, I see widespread cell death and detachment, which seems more like toxicity than controlled autophagy. Why is this happening?
A: this compound's effects are concentration-dependent. While it can induce autophagy, it can also trigger other cell death pathways.
-
Necrotic Cell Death at High Concentrations: At higher concentrations (e.g., >10 µM), Safingol can generate high levels of reactive oxygen species (ROS) that exceed the cell's repair capacity, leading to necrotic cell death rather than protective autophagy.[1][2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Safingol. The IC50 for cell viability after 72 hours can range from 1.4 µM to 6.3 µM.[4]
Issue 3: Difficulty in Measuring and Interpreting Autophagic Flux
Q: I see an increase in LC3-II with Safingol treatment, but how do I confirm this is due to autophagy induction and not a blockage in lysosomal degradation?
A: This is a critical point in autophagy research. An accumulation of autophagosomes (and therefore LC3-II) can mean two different things: increased formation or decreased degradation. Measuring autophagic flux is essential to distinguish between these possibilities.[8][9]
-
Principle of Flux Assays: By blocking the final step of autophagy (lysosomal degradation), you can measure the rate at which LC3-II is generated and delivered to the lysosome.
-
Recommendation: Use a late-stage autophagy inhibitor in parallel with your Safingol treatment.
-
Bafilomycin A1 (BafA1): An inhibitor of the vacuolar H+-ATPase (V-ATPase) that prevents the acidification of lysosomes and thus blocks autophagosome-lysosome fusion and degradation.[10]
-
Chloroquine (CQ): A lysosomotropic agent that raises lysosomal pH, inhibiting the activity of degradative enzymes.
-
-
-
Interpreting the Results: Compare four conditions: (1) Untreated Control, (2) Safingol alone, (3) Inhibitor (BafA1/CQ) alone, and (4) Safingol + Inhibitor.
-
Increased Autophagic Flux: If Safingol treatment leads to a significantly higher accumulation of LC3-II in the presence of the inhibitor (Condition 4) compared to the inhibitor alone (Condition 3), it confirms that Safingol is actively inducing autophagic flux.
-
Blocked Autophagic Flux: If Safingol alone causes LC3-II accumulation similar to the inhibitor alone, and there is no further increase when combined, Safingol might be impairing lysosomal function.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced autophagy?
A: this compound induces autophagy primarily by inhibiting several key signaling kinases. Its action is multifactorial:
-
Inhibition of Protein Kinase C (PKC): Safingol is a known inhibitor of PKC isoforms (e.g., PKCβ-I, PKCδ, PKCε).[3][11]
-
Inhibition of the PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of critical components of this pathway, such as Akt and p70S6k. The PI3K/Akt/mTOR pathway is a master negative regulator of autophagy.[3][11][12][13]
-
Inhibition of Sphingosine Kinase 1 (SphK1): Safingol also inhibits SphK1, which can modulate autophagy and endocytic trafficking.[14][15]
-
Induction of Reactive Oxygen Species (ROS): At certain concentrations, Safingol can induce ROS generation, which can trigger a protective autophagic response, partly through the activation of AMPK and subsequent inhibition of mTOR.[1][2]
Q2: How can I enhance or potentiate this compound-induced autophagy?
A: To enhance the autophagic response, you can combine Safingol with other agents that target related pathways.
-
mTOR Inhibitors: Co-treatment with an mTOR inhibitor like Rapamycin can synergistically enhance autophagy, as both compounds converge on the same regulatory hub.
-
PI3K/Akt Inhibitors: Using specific inhibitors of PI3K (e.g., LY294002) or Akt can also potentiate the effect, as this mimics Safingol's own mechanism.[11]
-
Nutrient Starvation: Inducing autophagy through nutrient deprivation (e.g., using Earle's Balanced Salt Solution, EBSS) and co-treating with a low dose of Safingol can lead to a more robust response.
Q3: How can I inhibit this compound-induced autophagy?
A: Autophagy can be inhibited at different stages using specific pharmacological agents.
-
Early-Stage Inhibition (Inhibition of Formation): Use 3-Methyladenine (3-MA) or Wortmannin. These are inhibitors of class III PI3K (Vps34), which is essential for the initiation of autophagosome formation.[16]
-
Late-Stage Inhibition (Inhibition of Degradation): Use Bafilomycin A1 or Chloroquine. These agents block the degradation of autophagosomes, leading to their accumulation.[1][2] This is the standard method used for measuring autophagic flux.
Q4: What are the recommended concentrations and treatment times for Safingol and common modulators?
A: The optimal conditions are cell-type dependent and should be determined empirically. However, the following table provides validated starting points from the literature.
| Compound | Role | Typical Concentration Range | Typical Treatment Time | Reference(s) |
| This compound | Inducer | 2 - 20 µM | 4 - 48 hours | [1][3] |
| Bafilomycin A1 | Inhibitor (Late Stage) | 5 - 100 nM | 2 - 4 hours (co-treatment) | [17] |
| Chloroquine (CQ) | Inhibitor (Late Stage) | 20 - 50 µM | 2 - 4 hours (co-treatment) | |
| 3-Methyladenine (3-MA) | Inhibitor (Early Stage) | 1 - 5 mM | 4 - 24 hours | [16][17] |
| Rapamycin | Inducer / Enhancer | 50 - 200 nM | 4 - 24 hours | [18] |
| LY294002 | Inducer / Enhancer | 10 - 20 µM | 4 - 24 hours | [11] |
Experimental Protocols
Protocol 1: Monitoring Safingol-Induced Autophagic Flux by Western Blot for LC3-II
This protocol allows for the quantitative assessment of autophagy induction by measuring the accumulation of lipidated LC3 (LC3-II) in the presence of a lysosomal inhibitor.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bafilomycin A1 (BafA1) stock solution (e.g., 100 µM in DMSO)
-
6-well or 12-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents (15% acrylamide gels recommended)
-
PVDF membrane (0.2 µm pore size)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Experimental Setup: Prepare four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (e.g., 10 µM)
-
Bafilomycin A1 (e.g., 100 nM)
-
This compound + Bafilomycin A1
-
-
Treatment:
-
Treat cells with Safingol or Vehicle for the desired time (e.g., 8 hours).
-
For the final 2-4 hours of the Safingol treatment, add BafA1 to the respective wells (Groups 3 and 4).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.
-
Run the gel until the dye front is near the bottom to ensure separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for a loading control (e.g., β-Actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in normalized LC3-II levels between the inhibitor-treated sample (Group 4) and the sample treated with Safingol alone (Group 2).
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling pathways for autophagy induction.
Caption: Experimental workflow for measuring autophagic flux.
Caption: Troubleshooting flowchart for Safingol experiments.
References
- 1. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of reactive oxygen species and autophagy in safingol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of LC3-II Release via Extracellular Vesicles in Relation to the Accumulation of Intracellular LC3-positive Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine kinase 1 cooperates with autophagy to maintain endocytic membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. A Novel Sphingosine Kinase Inhibitor Induces Autophagy in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Safingol Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Safingol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Safingol (L-threo-dihydrosphingosine) is a synthetic isomer of a naturally occurring sphingolipid.[1] Its hydrochloride salt is typically used in research. The primary mechanism of action of Safingol is the inhibition of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[2][3][4][5] Safingol competitively binds to the regulatory phorbol-binding domain of PKC.[3][4][5] Additionally, it is considered a putative inhibitor of sphingosine kinase 1 (SphK1), an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[6][7] By inhibiting these kinases, Safingol can induce apoptosis or autophagy in cancer cells.[1][5]
Q2: In which solvents can I dissolve this compound for my experiments?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. One supplier suggests a solubility of 34.47 mg/mL (101.99 mM) in DMSO, noting that sonication and heating may be necessary. Another source indicates solubility of 5 mg/mL in DMSO and 10 mg/mL in ethanol.[4] Always refer to the manufacturer's datasheet for specific solubility information.
Q3: What is the recommended storage condition for this compound?
As a solid, this compound should be stored at -20°C.[4] Stock solutions prepared in DMSO should also be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, Safingol has been investigated in combination with several chemotherapeutic agents to enhance their efficacy.[5] Preclinical and clinical studies have explored its use with drugs like doxorubicin, cisplatin, and 2'-nitroflavone.[6][8] The rationale for combination therapy is that Safingol's inhibition of pro-survival pathways can sensitize cancer cells to the cytotoxic effects of other drugs.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Observed Efficacy of this compound
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of Safingol may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) and narrow down to a more specific range.
-
-
Incorrect Treatment Duration: The incubation time with Safingol may be too short.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect.
-
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to Safingol.
-
Solution:
-
Investigate the expression levels of PKC isoforms and SphK1 in your cell line. High expression of pro-survival targets or low expression of Safingol's targets could contribute to resistance.
-
Consider combination therapies. For example, co-treatment with a standard chemotherapeutic agent might yield a synergistic effect.
-
-
-
Drug Inactivity: The this compound may have degraded.
-
Solution: Ensure proper storage of the compound and its stock solutions. If degradation is suspected, use a fresh vial of the compound.
-
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. Allow cells to settle at room temperature for a short period before incubation to promote uniform attachment.
-
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from adjacent wells.
-
-
Interference with Assay Reagents: Safingol, particularly at high concentrations, might interfere with the chemistry of certain viability assays (e.g., MTT, XTT).
-
Solution: Run a control experiment with Safingol in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®).
-
Issue 3: Difficulty in Detecting Downstream Signaling Changes (e.g., by Western Blot)
Possible Causes and Solutions:
-
Incorrect Time Point for Analysis: The changes in protein phosphorylation or expression may be transient.
-
Solution: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after Safingol treatment to identify the optimal time point for observing changes in your target proteins (e.g., p-Akt, p-PKC substrates).
-
-
Low Abundance of Target Protein: The protein of interest may be expressed at low levels in your cell line.
-
Solution: Increase the amount of protein loaded onto the gel. Ensure that your lysis buffer and protocol are optimized for efficient protein extraction.
-
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
Solution: Use an antibody that has been validated for your specific application (e.g., western blotting) and species. Titrate the antibody to determine the optimal concentration. Include appropriate positive and negative controls.
-
Data Presentation
Table 1: IC50 Values of Safingol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| HCT-116 | Colon Carcinoma | ~12-14 | 24 | Cell Counting Kit-8 / Colony Formation |
| H295R | Adrenocortical Carcinoma | 5 | 72 | Not Specified |
| JIL-2266 | Adrenocortical Carcinoma | 4 | 72 | Not Specified |
| MUC-1 | Adrenocortical Carcinoma | 3 | 72 | Not Specified |
| TVBF-7 | Adrenocortical Carcinoma | 8 | 72 | Not Specified |
| MCF-7 DOXR | Doxorubicin-Resistant Breast Cancer | Not specified, but enhances doxorubicin toxicity | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and the viability assay used.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the powder completely. Gentle warming (e.g., 37°C) and sonication may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Safingol. Include vehicle control (medium with the same concentration of DMSO as the highest Safingol concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis of PKC and Akt Signaling Pathways
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-MARCKS, anti-MARCKS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment with Safingol, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for low treatment efficacy.
References
- 1. Medicina - SYNERGISTIC IN VIVO ANTITUMOR EFFECT OF 2'-NITROFLAVONE AND SAFINGOL COMBINATION - CONICET [bicyt.conicet.gov.ar]
- 2. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PKC | PI3K | TargetMol [targetmol.com]
- 8. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Safingol Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving Safingol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, the L-threo stereoisomer of dihydrosphingosine, is a synthetic inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1][2] Its primary modes of action are:
-
Protein Kinase C (PKC) Inhibition: Safingol competitively binds to the regulatory phorbol-binding domain of PKC, thereby inhibiting its activity.[3] It has been shown to inhibit several PKC isoforms, including PKCα, PKCβ-I, PKCδ, and PKCε.[2]
-
Sphingosine Kinase (SphK) Inhibition: Safingol also acts as a competitive inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme that catalyzes the formation of the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] By inhibiting SphK1, Safingol can shift the cellular balance towards apoptosis.
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to:
-
Induce Apoptosis and Autophagy: It can promote programmed cell death in various cancer cell lines.[2]
-
Enhance Chemotherapy Efficacy: Safingol has been shown to potentiate the cytotoxic effects of conventional chemotherapeutic agents.
-
Investigate Signaling Pathways: It serves as a tool to study the roles of PKC and SphK in cellular processes like proliferation, survival, and differentiation.
Q3: How should I prepare and store this compound solutions?
For optimal results and to avoid degradation, follow these guidelines:
-
Reconstitution: this compound is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Sonication and gentle heating can aid in dissolution.[4]
-
Storage:
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency.
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: Inconsistent Seeding Density.
-
Recommendation: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy and visually inspect plates for even cell distribution before adding this compound.
-
-
Possible Cause 2: Edge Effects in 96-well Plates.
-
Recommendation: Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation, leading to changes in drug concentration. Fill these wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals.
-
Recommendation: After the incubation with MTT reagent, ensure complete dissolution of the purple formazan crystals in the solubilization solution. Mix thoroughly by gentle shaking or pipetting before reading the absorbance.
-
-
Possible Cause 4: Interference from Phenol Red or Serum.
-
Recommendation: The presence of phenol red or serum in the culture medium can contribute to background absorbance. Include background control wells containing media and MTT but no cells to subtract this background.
-
Problem 2: No significant induction of apoptosis or autophagy observed.
-
Possible Cause 1: Suboptimal Concentration of this compound.
-
Recommendation: The effective concentration of Safingol can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the IC50 values in Table 1 for a starting range.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Recommendation: The onset of apoptosis and autophagy can be time-dependent. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Resistance.
-
Recommendation: Some cell lines may be inherently resistant to Safingol-induced cell death. Consider using a combination of Safingol with a known chemotherapeutic agent to enhance its efficacy.
-
-
Possible Cause 4: Issues with the Apoptosis/Autophagy Assay.
-
Recommendation: Use multiple assays to confirm your results. For apoptosis, consider combining Annexin V/PI staining with a caspase activity assay. For autophagy, Western blotting for LC3-II conversion and p62 degradation are reliable methods.
-
Problem 3: Unexpectedly high cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause 1: High Concentration of DMSO.
-
Recommendation: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Run a vehicle-only control with the same DMSO concentration as your Safingol-treated wells.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Recommendation: Regularly check your cell cultures for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
Data Presentation
Table 1: IC50 Values of Safingol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | ~12-14 |
| SK-GT-5 | Gastric Cancer | >50 (used at 50 µM) |
| MKN-74 | Gastric Cancer | >50 (used at 50 µM) |
| SAS | Squamous Cell Carcinoma | ~15 |
| HSC-3 | Squamous Cell Carcinoma | ~15 |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. This table provides approximate values based on published data.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Safingol-containing medium. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Absorbance Reading: Mix gently and incubate overnight at 37°C to ensure complete dissolution of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Protein Kinase C (PKC) Inhibition Assay (In Vitro)
This protocol is a general guideline and may need optimization for specific PKC isoforms.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing an appropriate buffer (e.g., 20 mM HEPES, pH 7.4), MgCl2, CaCl2, phosphatidylserine, and diacylglycerol.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding a specific PKC substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction for 10-20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Washing: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
Protocol 3: Sphingosine Kinase 1 (SphK1) Activity Assay
This is a common method for measuring SphK1 activity.
-
Cell Lysate Preparation: Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.
-
Reaction Setup: In a reaction tube, combine the cell lysate, a reaction buffer (containing MgCl2), and sphingosine.
-
Inhibitor Addition: Add different concentrations of this compound or a vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases. The phosphorylated sphingosine (S1P) will be in the organic phase.
-
TLC Separation: Spot the organic phase onto a thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).
-
Visualization and Quantification: Visualize the radiolabeled S1P using autoradiography and quantify the spot intensity.
Visualizations
Caption: this compound inhibits Protein Kinase C (PKC) signaling.
Caption: this compound inhibits Sphingosine Kinase 1 (SphK1).
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | PKC | PI3K | TargetMol [targetmol.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to Sphingosine Kinase Inhibitors: Safingol Hydrochloride vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Safingol Hydrochloride with other prominent sphingosine kinase (SphK) inhibitors. The following sections detail their respective inhibitory activities, impact on critical signaling pathways, and the experimental methodologies used for their evaluation. All quantitative data is presented in structured tables for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction to Sphingosine Kinase and its Inhibition
Sphingosine kinases (SphK) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This enzymatic reaction is a critical control point in the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramides and pro-survival S1P. Two isoforms of SphK, SphK1 and SphK2, have been identified, and their overexpression is implicated in various cancers, promoting cell proliferation, survival, and resistance to therapy. Consequently, the inhibition of SphK has emerged as a promising strategy in cancer drug development.
This compound (also known as L-threo-dihydrosphingosine or L-threo-sphinganine) is a synthetic stereoisomer of sphinganine. It functions as a dual inhibitor, targeting not only sphingosine kinase but also protein kinase C (PKC), another key enzyme family involved in cell signaling and tumorigenesis.[1][2] This guide compares the inhibitory profile and cellular effects of this compound with other well-characterized SphK inhibitors: ABC294640, SKI-II, PF-543, and FTY720 (Fingolimod).
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and other selected SphK inhibitors is summarized in the table below. The data, presented as IC50 and Ki values, reflect the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity and the inhibition constant, respectively. A lower value indicates a more potent inhibitor.
| Inhibitor | Target(s) | IC50 | Ki | Selectivity |
| This compound | SphK, PKC | ~5 µM (SphK)[3] | 33 µM (PKC)[3] | Dual inhibitor |
| ABC294640 (Opaganib) | SphK2 | ~60 µM[4][5] | 9.8 µM[4] | Selective for SphK2 over SphK1[4][5] |
| SKI-II | SphK1, SphK2 | 0.5 µM (overall SphK)[6][7], 35 µM (SphK1), 20 µM (SphK2)[8] | 16 µM (SphK1)[9] | Dual inhibitor, slightly favors SphK2[8] |
| PF-543 | SphK1 | 2 nM[1][10] | 3.6 nM[1][10] | >100-fold selective for SphK1 over SphK2[1][10] |
| FTY720 (Fingolimod) | SphK1, SphK2 (phosphorylated by) | 24 µM (SK1, as (S)-FTY720 vinylphosphonate)[11] | 2.0 µM (SK1)[12] | Substrate for SphK2, competitive inhibitor of SphK1[12][13] |
Impact on Cellular Signaling Pathways
Sphingosine kinase inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and death. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, both of which are critical for tumor growth and survival.[14]
Sphingolipid Rheostat and Downstream Signaling
The balance between ceramide/sphingosine and S1P is crucial for cell fate. SphK inhibitors shift this balance towards the pro-apoptotic sphingolipids.
Caption: The Sphingolipid Rheostat: Balancing Cell Fate.
Safingol's Dual Inhibition and Downstream Effects
Safingol's ability to inhibit both SphK and PKC leads to the downregulation of major pro-survival signaling cascades.
Caption: Safingol's impact on key pro-survival pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sphingosine kinase inhibitors.
Sphingosine Kinase Activity Assay (Radiometric)
This assay measures the enzymatic activity of SphK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine.
Caption: Workflow for a radiometric SphK activity assay.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine the SphK enzyme source (purified recombinant enzyme or cell lysate), sphingosine substrate, and the appropriate assay buffer.
-
Inhibitor Addition: Add the sphingosine kinase inhibitor to be tested at a range of concentrations. A vehicle control (e.g., DMSO) should be included.
-
Reaction Initiation: Start the enzymatic reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution, such as 1M HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solvent system.
-
Chromatographic Separation: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and sphingosine using thin-layer chromatography (TLC).
-
Quantification: Visualize the radiolabeled S1P spot by autoradiography and quantify the radioactivity using a scintillation counter.[15][16]
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.
Detailed Steps:
-
Reaction Preparation: Combine a PKC-specific substrate peptide, lipid activators (e.g., phosphatidylserine and diacylglycerol), and the PKC enzyme source in an assay buffer.
-
Inhibitor Incubation: Add this compound or other potential PKC inhibitors at various concentrations.
-
Reaction Start: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10-15 minutes).
-
Separation of Phosphorylated Substrate: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a phosphoric acid solution to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated peptide on the paper using a scintillation counter.[17][18]
-
Analysis: Determine the level of PKC inhibition and calculate the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sphingosine kinase inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[19][20]
-
Data Interpretation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cytotoxicity.
Conclusion
This compound presents a unique profile as a dual inhibitor of both sphingosine kinase and protein kinase C. This dual action may offer a broader therapeutic window compared to more selective inhibitors by targeting multiple nodes in cancer signaling pathways. While inhibitors like PF-543 demonstrate significantly higher potency and selectivity for SphK1, and ABC294640 specifically targets SphK2, the clinical relevance of isoform-specific versus dual or multi-kinase inhibition is an area of active investigation. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type and the signaling pathways driving its progression. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and comparison of these and other novel sphingosine kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. “Dicing and Splicing” Sphingosine Kinase and Relevance to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 9. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating PKC Inhibition by Safingol Hydrochloride: A Comparative Guide for Cellular Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methods to validate the inhibition of Protein Kinase C (PKC) by Safingol Hydrochloride in a cellular context. It offers a comparative analysis with other common PKC inhibitors and detailed experimental protocols to support your research.
This compound, a synthetic L-threo-stereoisomer of sphinganine, is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Validating the efficacy and specificity of Safingol as a PKC inhibitor within a cellular environment is a critical step in preclinical research and drug development. This guide outlines key experimental approaches to achieve this, presenting comparative data with other well-established PKC inhibitors.
Comparative Inhibitory Profile of PKC Inhibitors
Safingol competitively inhibits PKC by interacting with its regulatory phorbol-binding domain.[2][3] Its inhibitory activity has been documented against a mix of PKC isoforms from rat brain and specifically against human PKCα. Studies have also shown that Safingol can inhibit PKCβ-I, PKCδ, and PKCε in cellular models.[1] For a comprehensive understanding of its potency and selectivity, it is essential to compare its inhibitory concentrations (IC50) with those of other widely used PKC inhibitors.
| Inhibitor | Target PKC Isoform(s) | IC50 / Ki | Mechanism of Action | Key Characteristics |
| This compound | Purified Rat Brain PKC | IC50: 37.5 µM (enzymatic activity) | Competes with diacylglycerol (DAG) at the C1 domain | Also inhibits sphingosine kinase.[1] |
| Human PKCα | IC50: 40 µM | |||
| PKCβ-I, PKCδ, PKCε | Inhibition demonstrated in cells | |||
| Staurosporine | Broad-spectrum kinase inhibitor | IC50: ~2.7 nM for PKC (rat brain) | ATP-competitive inhibitor | Potent but non-selective, inhibiting a wide range of kinases.[4][5] |
| PKCα | Inhibited more potently than PKCδ and PKCζ | Induces apoptosis in many cell types. | ||
| Gö6976 | Conventional PKCs (α, β) | IC50: 2.3 nM (PKCα), 6.2 nM (PKCβI) | ATP-competitive inhibitor | Selective for Ca2+-dependent PKC isoforms; less effective against novel and atypical PKCs. |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor | Ki: 0.95 nM (PKCα), 0.64 nM (PKCβ), 0.22 nM (PKCθ), 1.8-3.2 nM (PKCδ, ε, η) | ATP-competitive inhibitor | Potent and selective for classical and novel PKC isoforms. |
Note: IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration. The data presented here is for comparative purposes.
Experimental Protocols for Validating PKC Inhibition
To rigorously validate PKC inhibition by Safingol in a cellular context, a multi-pronged approach employing both biochemical and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of Safingol to inhibit the catalytic activity of purified PKC isoforms.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific PKC substrate peptide. Inhibition is measured by a decrease in substrate phosphorylation.
Detailed Protocol (Non-Radioactive, ELISA-based):
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA).
-
Reconstitute purified active PKC enzyme (specific isoform of interest) in kinase buffer.
-
Prepare a stock solution of a biotinylated PKC substrate peptide (e.g., a peptide derived from MARCKS or neurogranin).
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated PKC substrate peptide. Wash to remove unbound peptide.
-
Add the purified PKC enzyme to the wells.
-
Add serial dilutions of this compound or control inhibitors to the wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the wells to remove ATP and unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Wash the wells and add a chromogenic or chemiluminescent substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Safingol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Phosphorylated PKC Substrates
This cell-based assay assesses the effect of Safingol on the phosphorylation of endogenous PKC substrates within the cell.
Principle: Cells are treated with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) in the presence or absence of Safingol. Cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated forms of known PKC substrates, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., anti-phospho-MARCKS (Ser152/156)) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular environment.
Principle: The binding of a ligand (e.g., Safingol) to its target protein (PKC) can alter the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Incubate the cells to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cool the tubes to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer without detergents that would solubilize aggregated proteins.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PKC in each sample by Western blotting, ELISA, or other protein quantification methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble PKC as a function of temperature for both the Safingol-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Safingol indicates that it binds to and stabilizes PKC, thus confirming target engagement.
-
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: PKC Signaling Pathway and Inhibition by Safingol.
Caption: Experimental Workflow for Validating PKC Inhibition.
By employing a combination of these robust experimental approaches, researchers can confidently validate the inhibition of PKC by this compound in a cellular context, providing a solid foundation for further investigation into its therapeutic potential.
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial inhibition of multidrug resistance by safingol is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-MARCKS (S152/S156) Antibody PPS010: R&D Systems [rndsystems.com]
A Comparative Analysis of Safingol Hydrochloride and its Synthetic Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Safingol Hydrochloride and its synthetic analogs, focusing on their performance as potential anti-cancer agents. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to this compound and its Analogs
Safingol (L-threo-dihydrosphingosine) is a synthetic isomer of the endogenous sphingolipid sphinganine.[1] As a competitive inhibitor of protein kinase C (PKC) and a putative inhibitor of sphingosine kinase 1 (SphK1), Safingol disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][3] Its ability to modulate the "sphingolipid rheostat" — the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) — has positioned it as a compound of interest in oncology.[3]
Synthetic analogs of sphingolipids, such as FTY720 (Fingolimod), and various ceramide analogs have been developed to target similar pathways with potentially improved efficacy or different pharmacological profiles. This guide will primarily compare this compound with FTY720, a well-studied sphingosine analog, and other emerging synthetic ceramide analogs.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound and its synthetic analogs has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the available IC50 data.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell line passage number, assay duration, and specific reagents can vary between studies.
Table 1: Comparative IC50 Values of this compound and FTY720 (Fingolimod) in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | FTY720 (Fingolimod) IC50 (µM) | Reference |
| Adrenocortical Carcinoma | H295R | 5 | - | [4] |
| Adrenocortical Carcinoma | JIL-2266 | 4 | - | [4] |
| Adrenocortical Carcinoma | MUC-1 | 3 | - | [4] |
| Adrenocortical Carcinoma | TVBF-7 | 8 | - | [4] |
| Glioblastoma | A172 | - | 4.6 | [5] |
| Glioblastoma | G28 | - | 17.3 | [5] |
| Glioblastoma | U87 | - | 25.2 | [5] |
| Prostate Cancer | - | - | 3.0 ± 0.3 to 6.8 ± 1.7 | [6] |
| Breast Cancer | MDA-MB-231 | 20.82 (Analog 315) | - | [1] |
| Breast Cancer | MCF-7 | 15.51 (Analog 315) | - | [1] |
| Breast Cancer | MCF-7TN-R | 17.05 (Analog 315) | - | [1] |
| Colon Cancer | HT29 | 6.223 (Compound 10) | - | |
| Colon Cancer | HCT116 | 8.694 (Compound 10) | - |
Table 2: IC50 Values of Other Synthetic Sphingolipid/Ceramide Analogs
| Analog | Cancer Type | Cell Line | IC50 (µM) | Reference |
| AD2646 | - | - | Induces cell death | [7] |
| Analog 315 | Breast Cancer | MDA-MB-231 | 20.82 | [1] |
| Analog 315 | Breast Cancer | MCF-7 | 15.51 | [1] |
| Analog 315 | Breast Cancer | MCF-7TN-R | 17.05 | [1] |
| Ceramide-benzopolysulfane conjugate | Breast Cancer | MDA-MB-231 | 10-12 | [8] |
| Ceramide-benzopolysulfane conjugate | Prostate Cancer | DU145 | 10-12 | [8] |
| Ceramide-benzopolysulfane conjugate | Pancreatic Cancer | MIA PaCa-2 | 16 | [8] |
| Ceramide-benzopolysulfane conjugate | Cervical Cancer | HeLa | 16 | [8] |
| Ceramide-benzopolysulfane conjugate | Glioblastoma | U251 | 16 | [8] |
Mechanism of Action: A Comparative Overview
Safingol and its analogs exert their anti-cancer effects by modulating critical signaling pathways that control cell fate. While they share common targets, there are nuances in their mechanisms of action.
Inhibition of Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1)
Safingol is a known inhibitor of several PKC isoforms and also acts as a competitive inhibitor of SphK1.[2][3] By inhibiting these kinases, Safingol disrupts pro-survival signals and promotes the accumulation of pro-apoptotic sphingolipids like ceramide.
FTY720 also inhibits SphK1, and this is considered one of its primary anti-cancer mechanisms.[2] The inhibition of SphK1 by FTY720 leads to a decrease in the pro-survival molecule S1P and an increase in pro-apoptotic sphingosine and ceramide.[9]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[10][11] Both Safingol and FTY720 have been shown to inhibit this pathway.
-
Safingol: By inhibiting PKC, which can activate the PI3K/Akt pathway, Safingol leads to decreased phosphorylation and activation of Akt.
-
FTY720: FTY720 can inhibit the PI3K/Akt pathway through multiple mechanisms, including the inhibition of PI3K itself and the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt.[2]
Induction of Apoptosis and Autophagy
A primary outcome of treatment with Safingol and its analogs is the induction of programmed cell death.
-
Safingol: Safingol has been demonstrated to induce apoptosis and autophagy in various cancer cell lines.[4] Its pro-apoptotic effects are often synergistic with conventional chemotherapy agents.
-
FTY720: FTY720 is a potent inducer of apoptosis in a wide range of cancer cells.[12] Evidence also suggests that FTY720 can induce autophagy, which in some contexts, contributes to its cytotoxic effects.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Simplified signaling pathways of Safingol and FTY720.
Figure 2: General experimental workflow for comparative analysis.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparative analysis.
Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or its synthetic analogs for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the highest concentration used for the drugs.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with Safingol or its analogs at predetermined concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Following drug treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, cleaved PARP, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Clinical Trial Insights: this compound
Safingol has been evaluated in Phase I clinical trials, both as a single agent and in combination with conventional chemotherapy.
-
Combination with Doxorubicin: A pilot Phase I study showed that Safingol could be safely administered with doxorubicin.[13]
-
Combination with Cisplatin: A Phase I trial of Safingol in combination with cisplatin in patients with advanced solid tumors established a maximum tolerated dose (MTD) and a recommended Phase II dose. The combination was found to be safe, with reversible dose-dependent hepatic toxicity. A dose-dependent reduction in plasma S1P was observed, indicating target engagement.[14][15]
These trials suggest that Safingol has a manageable safety profile and can be combined with standard chemotherapy, providing a rationale for further clinical investigation.
Conclusion
This compound and its synthetic analogs, particularly FTY720, represent a promising class of anti-cancer agents that target key vulnerabilities in cancer cell signaling. Both compounds effectively inhibit SphK1 and modulate the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in a variety of cancer models. While direct comparative studies are limited, the available data suggests that both Safingol and FTY720 have potent anti-proliferative effects, with FTY720 often exhibiting lower IC50 values in the low micromolar range. The development of novel ceramide analogs also shows potential in overcoming chemoresistance.
Further head-to-head preclinical studies are warranted to delineate the specific advantages of each compound in different cancer contexts. The clinical data for Safingol provides a solid foundation for its continued development, particularly in combination with existing chemotherapeutic regimens. For researchers and drug development professionals, the sphingolipid signaling pathway remains a fertile ground for the discovery and optimization of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Fingolimod interrupts the cross talk between estrogen metabolism and sphingolipid metabolism within prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. lornajane.net [lornajane.net]
- 9. Sphingosine mediates FTY720-induced apoptosis in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Evidence that FTY720 induces T cell apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of the anti-cancer effects of Safingol Hydrochloride in different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Safingol Hydrochloride across various preclinical and clinical studies. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in future research and development.
Executive Summary
This compound, a competitive inhibitor of Sphingosine Kinase 1 (SphK1) and Protein Kinase C (PKC), has demonstrated anti-neoplastic properties in a range of cancer types.[1][2] Preclinical studies highlight its ability to reduce cell viability and proliferation while inducing apoptosis and autophagy in adrenocortical and breast cancer models.[1][3] Clinical trials have explored its safety and efficacy in combination with standard chemotherapeutic agents for advanced solid tumors. This guide synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the key signaling pathways involved in Safingol's mechanism of action.
In Vitro Efficacy of this compound
Safingol has been shown to directly impact the viability and proliferation of various cancer cell lines. The following tables summarize the quantitative data from key in vitro studies.
Table 1: Effect of Safingol on Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Safingol Concentration (µM) | Treatment Duration | Effect on Cell Viability (% Reduction) | Effect on Cell Proliferation (% Reduction) |
| H295R | 5 | 72h | 52.30% | 55.73% |
| JIL-2266 | 4 | 72h | 51.96% | 64.53% |
| MUC-1 | 3 | 72h | 30.38% | 51.53% |
| TVBF-7 | 8 | 72h | 51.52% | 57.36% |
| Data sourced from a study on the effect of Safingol on ACC cell lines.[1] |
Table 2: Pro-Apoptotic Effects of Safingol on Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Safingol Concentration (µM) | Treatment Duration | Increase in Caspase 3/7 Activity (%) |
| H295R | 7.5 | 24h | 146.73% |
| JIL-2266 | 4 | 24h | 141.6% |
| MUC-1 | 5 | 24h | 38.20% |
| TVBF-7 | 8 | 24h | 250.14% |
| Data sourced from a study quantifying caspase activity in ACC cell lines treated with Safingol.[1] |
Table 3: IC50 Values of Safingol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | ~12-14 |
| Data from a study that determined the IC50 value of Safingol in HCT-116 cells.[4] |
In Vivo and Clinical Studies
Safingol's anti-cancer potential has also been evaluated in animal models and human clinical trials, primarily in combination with other cytotoxic agents.
Table 4: In Vivo Efficacy of Safingol in a Breast Cancer Model
| Treatment Group | Dosage and Schedule | Tumor Volume Reduction |
| 2'-nitroflavone (2NF) | 0.7 mg/kg, 3 times/week for 2 weeks | 38% |
| Safingol | 0.5 mg/kg, 3 times/week for 2 weeks | No significant effect alone |
| 2NF + Safingol | 0.7 mg/kg 2NF + 0.5 mg/kg Safingol, 3 times/week for 2 weeks | ~80% |
| Data from a study on the synergistic effect of Safingol and 2'-nitroflavone in a syngeneic LM3 breast cancer murine model.[5][6] |
Table 5: Phase I Clinical Trial of Safingol with Cisplatin in Advanced Solid Tumors
| Parameter | Finding |
| Patient Population | 43 patients with advanced solid tumors, including colorectal, adrenal cortical, sarcoma, pancreas, melanoma, hepatocellular, and gastric cancers.[7] |
| Maximum Tolerated Dose (MTD) | Safingol 840 mg/m² over 120 minutes + Cisplatin 60 mg/m² every 3 weeks.[7] |
| Dose-Limiting Toxicities (DLT) | Attributed to Cisplatin: Fatigue, hyponatremia. Attributed to Safingol: Hepatic enzyme elevation.[7] |
| Pharmacokinetics | Safingol plasma levels of > 20 µM were achieved at or near the MTD, with levels ≥ 5 µM maintained for 4 hours.[7] |
| Clinical Response | Best response was stable disease in 6 patients for an average of 3.3 months. One patient with adrenal cortical cancer showed significant regression of metastases.[7] |
| Data from a Phase I clinical trial of Safingol in combination with Cisplatin.[7] |
Experimental Protocols
In Vitro Adrenocortical Carcinoma Studies
-
Cell Lines: Human ACC cell lines H295R, JIL-2266, MUC-1, and TVBF-7 were used.[1]
-
Cell Viability and Proliferation Assays: Specific assay methods were not detailed in the available abstract, but typically involve seeding cells in multi-well plates, treating with various concentrations of Safingol for the indicated durations, and assessing cell numbers using methods like MTT or crystal violet staining.[1]
-
Apoptosis Assay: The pro-apoptotic effect was quantified by measuring the activity of caspases 3 and 7 after 24 hours of treatment with Safingol.[1]
In Vivo Breast Cancer Study
-
Animal Model: A syngeneic LM3 breast cancer murine model was utilized.[5][6]
-
Treatment Protocol: Animals were treated with vehicle, 2'-nitroflavone (0.7 mg/kg), Safingol (0.5 mg/kg), or the combination of both drugs three times per week for two weeks.[5][6]
-
Efficacy Evaluation: Tumor volume was measured to assess the anti-tumor effect of the treatments.[5][6]
-
Mechanism of Action Analysis: Western blot analysis of tumor lysates was performed to measure levels of pro-apoptotic (Bax, cleaved PARP) and anti-apoptotic (Bcl-xL, Bcl-2) proteins.[3]
Phase I Clinical Trial with Cisplatin
-
Study Design: An open-label, non-randomized, dose-escalation (3+3 design) study was conducted.[7]
-
Treatment Plan: Safingol was administered as a 60- to 120-minute intravenous infusion, followed 60 minutes later by a 60-minute infusion of cisplatin. Treatment cycles were repeated every 21 days.[7]
-
Safety and Efficacy Assessment: Dose-limiting toxicities were monitored to determine the MTD. Tumor responses were evaluated based on standard criteria.[7]
Signaling Pathways and Mechanism of Action
Safingol exerts its anti-cancer effects through the inhibition of key signaling molecules, leading to the induction of both apoptosis and autophagy.
Safingol's Dual Inhibition of SphK1 and PKC
Safingol is a known competitive inhibitor of Sphingosine Kinase 1 (SphK1) and also inhibits Protein Kinase C (PKC).[2] This dual inhibition disrupts critical pro-survival signaling pathways within cancer cells.
Caption: Safingol inhibits both SphK1 and PKC signaling.
Downstream Effects on Apoptosis and Autophagy
The inhibition of SphK1 and PKC by Safingol leads to a cascade of downstream events that promote programmed cell death. Inhibition of SphK1 prevents the formation of the pro-survival molecule sphingosine-1-phosphate (S1P).[8] Concurrently, inhibition of PKC and the PI3K/Akt/mTOR pathway by Safingol triggers autophagy.[2][4] This can lead to a crosstalk between apoptosis and autophagy, ultimately resulting in cancer cell death.
Caption: Safingol's inhibition of key pathways leads to apoptosis and autophagy.
Experimental Workflow for In Vitro Studies
A typical workflow for assessing the in vitro anti-cancer effects of this compound is outlined below.
Caption: Workflow for in vitro evaluation of Safingol.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicina - SYNERGISTIC IN VIVO ANTITUMOR EFFECT OF 2'-NITROFLAVONE AND SAFINGOL COMBINATION - CONICET [bicyt.conicet.gov.ar]
- 6. Medicina - Synergistic in vivo antitumor effect of 2?-nitroflavone and safingol combination - CONICET [bicyt.conicet.gov.ar]
- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safingol Hydrochloride: A Comparative Analysis of Efficacy Against Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapeutics, Safingol Hydrochloride has emerged as a compound of interest due to its unique mechanism of action targeting critical cell signaling pathways. This guide provides a comprehensive comparison of the efficacy of this compound against standard chemotherapy agents, supported by preclinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Executive Summary
This compound, a saturated derivative of sphingosine, functions as a competitive inhibitor of Protein Kinase C (PKC) and a putative inhibitor of Sphingosine Kinase (SphK).[1] These actions disrupt key signaling pathways involved in cell proliferation, survival, and tumorigenesis. Preclinical studies have demonstrated the potential of Safingol as a single agent and in combination with standard chemotherapeutics. This guide synthesizes available data to offer a direct comparison with conventional treatments, highlighting its potential as a novel anti-cancer agent.
Mechanism of Action: A Tale of Two Pathways
Safingol's primary mechanism involves the modulation of the sphingolipid rheostat, a critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). By inhibiting SphK, Safingol prevents the conversion of sphingosine to S1P, leading to an accumulation of ceramide and subsequent induction of apoptosis and autophagy.[2] Additionally, its inhibition of PKC interferes with downstream signaling cascades, including the PI3k/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[2][3]
In contrast, standard chemotherapy agents like cisplatin and doxorubicin exert their cytotoxic effects through different mechanisms. Cisplatin primarily forms DNA crosslinks, inducing DNA damage and triggering apoptosis.[4] Doxorubicin intercalates into DNA, inhibits the function of topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to cell death.[2]
Below are diagrams illustrating the distinct signaling pathways targeted by this compound and standard chemotherapy.
Figure 1: this compound Signaling Pathway
References
- 1. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of protein kinase C in the synergistic interaction of safingol and irinotecan in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
Western Blot Analysis: Confirming the Downstream Effects of Safingol Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Safingol Hydrochloride and other inhibitors targeting similar signaling pathways. We will delve into their mechanisms of action and present supporting experimental data from Western blot analyses to confirm their downstream effects, primarily focusing on the induction of apoptosis.
Introduction to this compound
This compound is a synthetic L-threo-stereoisomer of sphinganine. It functions as a competitive inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1). By inhibiting these kinases, Safingol disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis. Its pro-apoptotic and anti-proliferative effects have made it a subject of interest in cancer research, often showing synergistic effects when combined with conventional chemotherapeutic agents.
Comparative Analysis of Downstream Effects
This section compares the Western blot analysis of key apoptosis-related proteins following treatment with this compound and three alternative inhibitors: Fenretinide, ABC294640, and Midostaurin. While direct quantitative comparison from a single study is limited, the following tables summarize the observed effects on crucial markers of apoptosis based on available literature.
Table 1: Effect of Inhibitors on Pro-Apoptotic Proteins
| Inhibitor | Target(s) | Cleaved PARP | Bax | Cleaved Caspase-3 |
| This compound | PKC, SphK1 | Increased | Increased | Increased |
| Fenretinide | RARs, Ceramide Metabolism | Increased | Increased | Increased |
| ABC294640 | SphK2 | Increased | Not consistently reported | Increased |
| Midostaurin | FLT3, SYK, PKC | Increased | Not consistently reported | Increased |
Table 2: Effect of Inhibitors on Anti-Apoptotic Proteins
| Inhibitor | Target(s) | Bcl-2 | Bcl-xL |
| This compound | PKC, SphK1 | Decreased | Decreased |
| Fenretinide | RARs, Ceramide Metabolism | Decreased | Not consistently reported |
| ABC294640 | SphK2 | Decreased (in some models) | Not consistently reported |
| Midostaurin | FLT3, SYK, PKC | Decreased (Mcl-1) | Decreased |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and the compared inhibitors.
Validating the Synergistic Antitumor Effect of Safingol and 2'-nitroflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Safingol and 2'-nitroflavone, both individually and in combination. The data presented herein validates a synergistic interaction, offering a promising avenue for cancer therapeutic strategies. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Comparative Analysis of Antitumor Efficacy
The combination of Safingol, a protein kinase C (PKC) and sphingosine kinase inhibitor, and 2'-nitroflavone, a synthetic flavonoid, demonstrates a significant synergistic antiproliferative and pro-apoptotic effect in cancer cells.[1][2][3] This synergy allows for enhanced tumor cell killing compared to the administration of either agent alone.
In Vitro Synergism
Studies on HER2-positive breast cancer cell lines, such as LM3 and MDA-MB-453, have shown that the combination of Safingol and 2'-nitroflavone results in a synergistic antiproliferative effect.[1] This potentiation is also observed in the induction of apoptosis.[1]
Table 1: In Vitro Antiproliferative Effects of Safingol and 2'-nitroflavone
| Treatment | Cell Line | Concentration | % Inhibition of Cell Proliferation |
| Safingol | LM3 | Varies | Data not available in abstract |
| 2'-nitroflavone | LM3 | Varies | Data not available in abstract |
| Safingol + 2'-nitroflavone | LM3 | Varies | Synergistic Inhibition[1] |
| Safingol | MDA-MB-453 | Varies | Data not available in abstract |
| 2'-nitroflavone | MDA-MB-453 | Varies | Data not available in abstract |
| Safingol + 2'-nitroflavone | MDA-MB-453 | Varies | Synergistic Inhibition[1] |
In Vivo Antitumor Activity
The synergistic effect is also confirmed in vivo. In a syngeneic breast cancer model using LM3 cells, the co-administration of Safingol and 2'-nitroflavone led to a more substantial reduction in tumor volume compared to individual treatments.[1][3][4][5] While 2'-nitroflavone alone showed a moderate effect and Safingol alone had no significant impact, their combination dramatically diminished tumor volume by approximately 80%.[3][4][5] Importantly, the effective doses of the combined therapy showed no observable toxic effects on the mice.[1][3][4][5]
Table 2: In Vivo Antitumor Effects in LM3 Breast Cancer Model
| Treatment Group | Dosage | Tumor Volume Reduction |
| Vehicle (Control) | - | - |
| 2'-nitroflavone | 0.7 mg/kg | ~38%[3][4][5] |
| Safingol | 0.5 mg/kg | No significant effect[3][4][5] |
| 2'-nitroflavone + Safingol | 0.7 mg/kg + 0.5 mg/kg | ~80%[3][4][5] |
Mechanism of Synergistic Action: Induction of Apoptosis
The enhanced antitumor effect of the Safingol and 2'-nitroflavone combination is largely attributed to the potentiation of apoptosis.[1][6] This is supported by molecular analyses of tumor lysates from in vivo studies, which revealed significant changes in the expression of key apoptotic regulatory proteins.[1][2]
The combination treatment leads to:
-
Increased levels of pro-apoptotic proteins: An upregulation of Bax and cleaved PARP was observed.[1][2][3]
-
Decreased levels of anti-apoptotic proteins: A downregulation of Bcl-xL and Bcl-2 was noted.[1][2][3]
These changes collectively shift the balance towards apoptosis, leading to programmed cell death in cancer cells.
Individual Mechanisms of Action
-
Safingol: Safingol is known to inhibit protein kinase C (PKC) and sphingosine kinase 1 (SphK1).[7][8][9] Inhibition of PKC can potentiate chemotherapy-induced apoptosis.[6][8] Furthermore, by inhibiting SphK1, Safingol disrupts the balance between the pro-apoptotic molecule ceramide and the pro-oncogenic molecule sphingosine-1-phosphate (S1P), favoring cell death.[1][3][4][5] Safingol can also induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway.[7]
-
2'-nitroflavone: This synthetic flavonoid has been shown to induce apoptosis in various cancer cell lines.[10][11] Its mechanism involves the arrest of the cell cycle at the G2/M phase and the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][11] 2'-nitroflavone can upregulate TRAIL and its death receptor DR5, increase Bax expression, and induce the release of cytochrome C.[10] It also modulates mitogen-activated protein kinase (MAPK) pathways, activating JNK and p38 while inhibiting ERK1/2.[10][11]
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of synergistic antitumor action.
Caption: General experimental workflow for validation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[12][13]
-
Treatment: Treat cells with varying concentrations of Safingol, 2'-nitroflavone, or their combination for 48-72 hours.[14] Include untreated cells as a control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Aspirate the media and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 560-570 nm using a microplate reader.[13]
-
Data Analysis: Normalize the absorbance of treated cells to the untreated control to determine the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15][16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) solution to 100 µL of the cell suspension.[15][16]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[17]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[17] RNase A is crucial to prevent staining of RNA.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[18]
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.[19][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][21]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different treatment groups.
References
- 1. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicina - SYNERGISTIC IN VIVO ANTITUMOR EFFECT OF 2'-NITROFLAVONE AND SAFINGOL COMBINATION - CONICET [bicyt.conicet.gov.ar]
- 4. Medicina - Synergistic in vivo antitumor effect of 2'-nitroflavone and safingol combination - CONICET [bicyt.conicet.gov.ar]
- 5. Medicina - Synergistic in vivo antitumor effect of 2?-nitroflavone and safingol combination - CONICET [bicyt.conicet.gov.ar]
- 6. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]
- 12. 4.3. Cell Viability Assay [bio-protocol.org]
- 13. Cellular viability assay [bio-protocol.org]
- 14. Effect of 2’-nitroflavone on the expression of receptors associated with EGFR activity in breast cancer cells [ri.conicet.gov.ar]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. nanocellect.com [nanocellect.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. medium.com [medium.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Assessing the Specificity of Safingol Hydrochloride for PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Safingol Hydrochloride and other prominent Protein Kinase C (PKC) inhibitors, focusing on their specificity towards different PKC isoforms. Understanding the isoform selectivity of these inhibitors is crucial for targeted therapeutic development and for elucidating the specific roles of PKC isoforms in cellular signaling pathways.
Introduction to Protein Kinase C and its Isoforms
Protein Kinase C is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The PKC family is divided into three main classes based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which are activated by diacylglycerol (DAG) and calcium (Ca²⁺).
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are activated by DAG but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are insensitive to both DAG and Ca²⁺.
The diverse and sometimes opposing roles of these isoforms in cellular function underscore the need for selective inhibitors to dissect their individual contributions and to develop targeted therapies with minimal off-target effects.
Comparative Analysis of PKC Inhibitor Specificity
This section provides a quantitative comparison of the inhibitory activity of this compound and other well-characterized PKC inhibitors against a panel of PKC isoforms. The data, presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), is summarized in the tables below. It is important to note that direct, quantitative data for this compound against a comprehensive panel of purified PKC isoforms is limited in the currently available literature.
Data Presentation
Table 1: Inhibitory Activity of this compound against PKC
| Compound | Target | IC50 | Notes |
| This compound | Purified Rat Brain PKC | 37.5 µM[1] | Rat brain PKC is a mixture of several isoforms. |
| This compound | PKCα, β-I, δ, ε | Inhibition observed | Based on immunoblot analysis of cell fractions, specific IC50 values not determined.[2] |
Table 2: Inhibitory Activity of Comparator PKC Inhibitors against Various PKC Isoforms
| Compound | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ | Data Type |
| Sotrastaurin | 0.95 nM | 0.64 nM | - | 1.8 nM | 3.2 nM | 1.8 nM | 0.22 nM | Inactive | Ki[1] |
| Enzastaurin | 39 nM | 6 nM | 83 nM | - | 110 nM | - | - | - | IC50[1] |
| Rottlerin | 30-42 µM | 30-42 µM | 30-42 µM | 3-6 µM | 80-100 µM | 80-100 µM | - | 80-100 µM | IC50 |
Summary of Specificity:
-
This compound: Based on the limited available data, this compound appears to be a micromolar inhibitor of PKC. Its activity against a mixed population of PKC isoforms from rat brain suggests broad-spectrum inhibition. Cellular studies indicate that it can inhibit conventional (α, β-I) and novel (δ, ε) PKC isoforms. However, a detailed isoform specificity profile with quantitative IC50 or Ki values against purified enzymes is not yet available, making direct comparisons of selectivity challenging.
-
Sotrastaurin: Demonstrates potent, nanomolar inhibition across a range of conventional and novel PKC isoforms, with particular potency against PKCθ. It is considered a pan-PKC inhibitor.[1]
-
Enzastaurin: Shows a preference for PKCβ isoforms with nanomolar potency, exhibiting selectivity over other conventional and novel isoforms.[1]
-
Rottlerin: Exhibits preferential inhibition of the novel PKCδ isoform in the low micromolar range, with significantly lower potency against other conventional and novel PKC isoforms.
Experimental Protocols
The determination of inhibitor specificity against PKC isoforms is typically performed using in vitro kinase assays. Below is a generalized protocol that can be adapted for various detection methods.
In Vitro PKC Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific purified PKC isoform.
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, β, δ, etc.)
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or non-labeled ATP for luminescence-based assays.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
Test compound (inhibitor) at various concentrations.
-
96-well microplates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay).
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the specific PKC isoform, and the PKC substrate.
-
Inhibitor Addition: Add the test compound at a range of concentrations to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid. For luminescence-based assays, a stop reagent is typically included in the detection kit.
-
Detection:
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity. This typically involves a two-step process of ATP depletion followed by ADP-to-ATP conversion and light generation.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified PKC signaling pathway and the inhibitory action of Safingol.
References
Safety Operating Guide
Navigating the Safe Disposal of Safingol Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Safingol Hydrochloride, a potent protein kinase C inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, aligning with best practices for hazardous chemical handling.
Key Safety and Handling Data
Adherence to established safety protocols is paramount when working with this compound. The following table summarizes key hazard and handling information derived from safety data sheets.
| Parameter | Information | Citation |
| Hazard Classifications | Harmful if swallowed, Causes skin irritation, Suspected of causing genetic defects, May cause cancer. | |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | |
| First Aid Measures | If Swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | |
| Storage | Store locked up. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant. The following protocol outlines the necessary steps for laboratory personnel.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, lab coats), and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
4. Scheduling Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste contents and quantity.
5. Documentation:
-
Maintain a detailed record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.
Essential Safety and Logistical Information for Handling Safingol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Safingol Hydrochloride, a protein kinase C inhibitor. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-tested gloves. |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles. |
| Face Protection | Face Shield | Use a face shield in addition to goggles, especially when there is a risk of splashing. |
| Body Protection | Protective Clothing | Wear a disposable gown demonstrated to be resistant to hazardous drugs. |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, use a NIOSH-approved respirator. |
It is imperative to obtain special instructions before use and not to handle the substance until all safety precautions have been read and understood[1].
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
Harmful if swallowed[1].
-
Causes skin irritation[1].
-
Suspected of causing genetic defects[1].
-
May cause cancer[1].
In the event of exposure, the following first aid measures should be taken immediately:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1].
-
If Exposed or Concerned: Get medical advice/attention[1].
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a well-ventilated, designated area, away from incompatible materials[2].
-
The storage area should be locked or accessible only to authorized personnel[1].
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated containment area, such as a chemical fume hood or a Class II Biosafety Cabinet, to avoid dust formation and inhalation[2].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling[1].
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
3. Spill Cleanup:
-
In case of a spill, avoid dust formation[2].
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material.
-
Collect the spilled material into a suitable, closed container for disposal[2].
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Waste Categorization: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as hazardous waste.
-
Containment:
-
Place all contaminated solid waste (gloves, gowns, absorbent pads) in a designated, labeled, leak-proof, and puncture-resistant container.
-
Dispose of contaminated sharps in a designated sharps container.
-
-
Disposal:
-
Dispose of all this compound waste in accordance with federal, state, and local regulations for hazardous waste[3].
-
Do not dispose of down the drain or in general waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
